Product packaging for Azobenzene(Cat. No.:CAS No. 17082-12-1)

Azobenzene

Cat. No.: B092916
CAS No.: 17082-12-1
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Description

Azobenzene (CAS 103-33-3) is a versatile chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-). It is a fundamental tool in photopharmacology and materials science due to its exceptional ability to undergo reversible trans-to-cis photoisomerization upon irradiation with specific wavelengths of light . This reversible molecular motion allows researchers to precisely control biological processes and material properties with high spatiotemporal resolution . In life sciences, this compound is extensively used to create photoswitchable "tethered ligands" to optically control protein activity, ion channels, and enzymes . Its incorporation into antimicrobial compounds is a growing field of research, where its isomerization can be used to activate or enhance the potency of agents against bacteria like Staphylococcus aureus . Furthermore, this compound serves as a key building block for engineering smart, stimuli-responsive systems. It is instrumental in developing light-triggered liposomes for controlled drug release and hypoxia-activated prodrugs that target the unique microenvironment of solid tumors . The compound is also utilized in the synthesis of photoresponsive polymers and for studying conformational changes in biomolecules like DNA . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 103-33-3 • Molecular Formula: C12H10N2 • Molecular Weight: 182.23 g/mol • Purity: ≥97% • Physical Form: Orange to red crystalline solid Please Note: This chemical is classified as hazardous. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B092916 Azobenzene CAS No. 17082-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyldiazene
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InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C12H10N2
Record name AZOBENZENE
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Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
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Molecular Weight

182.22 g/mol
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Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
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Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
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Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
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Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
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Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS No.

103-33-3, 1080-16-6, 17082-12-1
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Melting Point

154 °F (NTP, 1992), 68 °C
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Photochemistry and Photoisomerization Dynamics of Azobenzene

Electronic Transitions and Excitation Pathways in Azobenzene (B91143) Photoisomerization

The UV-Vis absorption spectrum of this compound typically exhibits two characteristic bands associated with different electronic transitions. beilstein-journals.org These transitions are crucial for initiating the photoisomerization process. mdpi.com

S₂ ← S₀ (π to π*) Electronic State Transitions and Mechanisms

The S₂ ← S₀ transition corresponds to a π to π* electronic excitation. rsc.orgbeilstein-journals.org This transition is generally characterized by an intense absorption band located in the near UV region, typically around 320-365 nm for the trans isomer. beilstein-journals.orgresearchgate.netresearchgate.net Excitation into the S₂ state is widely considered the predominant pathway for the trans to cis photoisomerization of this compound. rsc.orgbiorxiv.org Following S₂ excitation, the molecule undergoes rapid relaxation, often involving internal conversion to the lower-lying S₁ state, from which isomerization then proceeds. claudiozannoni.itresearchgate.net Research indicates that the dynamics following S₂ excitation can involve complex pathways and rapid decay processes. claudiozannoni.itresearchgate.net

S₁ ← S₀ (n to π*) Electronic State Transitions and Mechanisms

The S₁ ← S₀ transition involves an n to π* electronic excitation, arising from the non-bonding electron pairs on the nitrogen atoms. beilstein-journals.orgclaudiozannoni.it This transition is typically observed as a weaker absorption band in the visible region, around 420-450 nm. beilstein-journals.orgresearchgate.netresearchgate.net While symmetry-forbidden in the highly symmetric trans isomer, this transition becomes weakly allowed and contributes to the photoisomerization, particularly when irradiated with visible light. rsc.orgbeilstein-journals.orgresearchgate.net Excitation to the S₁ state can also lead to both trans to cis and cis to trans isomerization. claudiozannoni.it

Isomerization Mechanisms and Pathways

The photoisomerization of this compound involves significant changes in molecular geometry, specifically around the N=N double bond. rsc.orgbeilstein-journals.org Several mechanisms have been proposed to describe the pathways by which the molecule rearranges from one isomer to the other in the excited and ground states. rsc.orgclaudiozannoni.itresearchgate.netresearchgate.netnih.gov

Rotational Pathways

The rotational mechanism involves torsion or twisting around the N=N double bond. claudiozannoni.itresearchgate.netresearchgate.net This pathway requires a reduction in the double bond character of the N=N bond in the excited state. claudiozannoni.it Computational studies and experimental evidence suggest that the rotational pathway is significant, particularly following S₁ (n to π*) excitation. claudiozannoni.itacs.orgacs.orgresearchgate.net In some cases, the rotation around the N=N bond is considered the preferred mechanism for photoisomerization. researchgate.netarxiv.org

Inversional Pathways

The inversional mechanism involves an in-plane bending at one of the nitrogen atoms, leading to an inversion of the N-N=C angle and a transient linear-like transition state geometry around the azo group. claudiozannoni.itresearchgate.netresearchgate.net This mechanism implies a wide increase of the Ph-N=N bending angles with an exchange of the position of the lone pair of one of the nitrogens. claudiozannoni.it While initially thought to be dominant for S₁ excitation, more recent studies suggest that pure inversion might have substantial energy barriers in the excited state. researchgate.netacs.org However, inversion pathways are considered significant, particularly in the ground state thermal isomerization and potentially in excited states under certain conditions or for substituted azobenzenes. acs.orgnih.gov

Concerted Inversion and Inversion-Assisted Rotation

Beyond the pure rotational and inversional mechanisms, mixed or concerted pathways have been proposed to explain the observed photoisomerization dynamics. rsc.orgresearchgate.netresearchgate.netnih.gov

Concerted Inversion: This mechanism involves the simultaneous inversion at both nitrogen atoms, leading to a linear transition state. researchgate.netnih.gov While predicted by quantum chemistry, concerted inversion may be less accessible as a thermal mechanism. nih.gov

Inversion-Assisted Rotation: This pathway combines elements of both inversion and rotation, where modifications in both the CNNC dihedral angle and the NNC angles occur simultaneously. rsc.orgnih.govresearchgate.net This mechanism has been suggested to play a role, particularly following S₂ (π to π*) excitation, where sufficient energy may be available to access this additional pathway. acs.org

Research findings indicate that the dominant isomerization mechanism can be influenced by factors such as the excitation wavelength, the molecular environment (e.g., solvent polarity and viscosity), and the presence of substituents on the this compound core. rsc.orgclaudiozannoni.itmdpi.com Computational studies using methods like DFT and ab initio calculations have been instrumental in exploring the potential energy surfaces and identifying the transition states and pathways involved in these isomerization processes. researchgate.netacs.orgacs.orgbohrium.comsioc-journal.cnscispace.comaip.org

Table 1: Summary of this compound Electronic Transitions and Associated Isomerization Pathways

Electronic TransitionWavelength RegionCharacterPrimary Isomerization Pathway(s) Proposed
S₂ ← S₀ (π to π)Near UV (320-365 nm)IntensePrimarily contributes to trans to cis. Often involves rapid decay to S₁. Isomerization proceeds via rotational, concerted inversion, or inversion-assisted rotation pathways. rsc.orgresearchgate.netbiorxiv.orgacs.org
S₁ ← S₀ (n to π)Visible (420-450 nm)WeakContributes to both trans to cis and cis to trans. Primarily involves rotational pathways in the S₁ state. claudiozannoni.itresearchgate.netacs.orgacs.org

Table 2: Proposed this compound Isomerization Mechanisms and Key Features

MechanismDescriptionKey Geometric Changes
RotationTorsion around the N=N double bond. claudiozannoni.itresearchgate.netresearchgate.netChange in the CNNC dihedral angle. claudiozannoni.itaip.org
InversionIn-plane bending at a nitrogen atom. claudiozannoni.itresearchgate.netresearchgate.netIncrease in the NNC bending angle. claudiozannoni.it
Concerted InversionSimultaneous inversion at both nitrogen atoms. researchgate.netnih.govBoth NNC angles approach 180°. nih.gov
Inversion-Assisted RotationCombined changes in CNNC dihedral and NNC angles. rsc.orgnih.govresearchgate.netSimultaneous changes in torsional and bending angles. nih.gov

Kinetics of Photoisomerization

The kinetics of this compound photoisomerization are influenced by various factors, including the irradiation wavelength and intensity, temperature, solvent properties, and the presence of substituents on the this compound core longdom.orgaip.orgmdpi.com. The isomerization process involves complex pathways and can deviate from simple first-order kinetics, particularly in condensed phases or substituted systems nih.govresearchgate.net.

Trans-to-Cis Isomerization Kinetics

The photoinduced trans-to-cis isomerization of this compound typically occurs on a picosecond timescale beilstein-journals.org. This process is primarily driven by excitation into the S₂ (ππ) electronic state, although a smaller contribution from the S₁ (nπ) transition is also observed rsc.org. The mechanism can involve rotation around the N=N bond or inversion at one of the nitrogen atoms, or a combination of both longdom.orgrsc.org. Studies have shown that the trans-to-cis photoisomerization can follow first-order kinetics in dilute solutions, but deviations are observed in more complex environments like Langmuir monolayers or polymer films nih.govresearchgate.netaip.org.

Cis-to-Trans Isomerization Kinetics (Photochemical and Thermal Relaxation)

The cis-to-trans isomerization can occur via two pathways: photochemical conversion induced by light and thermal relaxation in the absence of light beilstein-journals.org. Photochemical cis-to-trans isomerization is typically achieved by irradiation with visible light (400-450 nm) beilstein-journals.org. The thermal relaxation of the cis isomer back to the more stable trans isomer is generally a much slower process, ranging from milliseconds to days, depending on the specific this compound derivative and environmental conditions beilstein-journals.org.

The thermal cis-to-trans isomerization can proceed through different mechanisms, primarily rotation around the N=N bond or inversion at a nitrogen atom longdom.orgnih.gov. The preferred mechanism can depend on factors such as solvent polarity and the presence of substituents longdom.orgnih.gov. For some this compound derivatives, the thermal cis-to-trans isomerization has been observed to follow second-order kinetics, particularly in condensed phases, which has been attributed to mechanisms similar to the Lindemann-Hinshelwood mechanism nih.govresearchgate.net.

Influence of Substituents on Isomerization Kinetics

Substituents on the this compound ring system can significantly alter the spectroscopic properties and isomerization kinetics longdom.orgacs.org. The nature and position of substituents can influence the energy barriers for isomerization, the relative stabilities of the cis and trans isomers, and the preferred isomerization mechanism rsc.orgacs.org. For instance, electron-donating substituents can increase the isomerization barrier along the inversion pathway, while electron-withdrawing substituents can decrease it acs.org. "Push-pull" azobenzenes, with electron-donating and electron-withdrawing groups at opposite ends, can exhibit significantly different quantum yields for trans-to-cis and cis-to-trans isomerization rsc.org. The addition of substituents like hydroxyl groups can lead to much faster isomerization rates acs.org.

Multi-Step and Autocatalytic Kinetic Mechanisms

In certain systems, the isomerization of this compound can involve multi-step processes or exhibit autocatalytic behavior. For example, in Langmuir monolayers of this compound dimers, the trans-to-cis isomerization under UV light showed a deviation from first-order kinetics, attributed to the simultaneous forward photoisomerization and reverse thermal isomerization nih.govresearchgate.net. The thermal cis-to-trans isomerization in this case was found to follow second-order kinetics nih.govresearchgate.net.

In some cases, particularly in condensed phases or with specific substituents, neighboring effects can influence the isomerization rate. Studies on copolymers with this compound side chains have indicated that the thermal cis-to-trans isomerization can be faster when more this compound groups are in close proximity, suggesting a neighboring effect on the motion of the azo groups dtic.mil. This has been attributed to potential dipole-dipole interactions that can decrease the effective energy required for thermal isomerization dtic.mil. Autocatalytic behavior has also been discussed in the context of the thermal decomposition of this compound, where the reaction accelerates as products are formed researchgate.net.

Photostationary States and Quantum Yields

When this compound is irradiated with light, a photostationary state (PSS) is reached where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization reactions become equal beilstein-journals.orgmdpi.com. The composition of the PSS, i.e., the ratio of cis to trans isomers, depends on factors such as the irradiation wavelength, light intensity, temperature, solvent, and the specific this compound derivative beilstein-journals.orgmdpi.com. Irradiation at wavelengths where the trans isomer absorbs strongly (e.g., 340-350 nm) typically leads to a PSS enriched in the cis isomer (>95% cis for this compound) beilstein-journals.org. Conversely, irradiation at wavelengths where the cis isomer absorbs more strongly (e.g., 400-450 nm) shifts the PSS towards the trans isomer beilstein-journals.org.

The quantum yield (Φ) of isomerization is a measure of the efficiency of the photochemical conversion, defined as the number of molecules that isomerize per photon absorbed beilstein-journals.org. For this compound, the quantum yield is dependent on the irradiation wavelength, a phenomenon known as anti-Kasha behavior beilstein-journals.orgrsc.org. The quantum yields for trans-to-cis isomerization upon S₂ (ππ) excitation are generally higher than upon S₁ (nπ) excitation sci-hub.se. Substituents and the surrounding environment can significantly influence the quantum yields rsc.orgrsc.org. For example, steric hindrance in condensed phases can decrease the quantum yield of trans-to-cis isomerization rsc.org.

Here is an example of data on trans → cis photoisomerization quantum yields for this compound and some substituted derivatives under ππ* excitation at 320 nm, both in solution and encapsulated:

CompoundΦt→c (solution)Φt→c (capsule)
t-Az0.11(4)0.05(3)
t-MeAz0.10(4)0.10(4)
t-EtAz0.15(4)0.12(4)
t-PrAz0.12(4)0.17(4)
t-Me₂Az0.13(4)0.05(3)
t-EtMeAz0.13(4)0.03(2)

Data derived from Ref. rsc.org. Uncertainties are estimated 2σ uncertainties for absolute quantum yields.

Solvent and Environmental Effects on Photoisomerization

Solvent and environmental effects play a crucial role in the photoisomerization dynamics of this compound longdom.orgrsc.orgunipi.it. Solvent polarity and viscosity can influence both the kinetics and the preferred mechanism of isomerization, particularly for the thermal cis-to-trans relaxation longdom.orgnih.govresearchgate.net. Polar solvents can accelerate the thermal cis-to-trans isomerization, especially for push-pull azobenzenes, which is consistent with the formation of a charged transition state in the rotation mechanism longdom.orgnih.gov. In contrast, the inversion mechanism is generally less affected by solvent polarity longdom.orgnih.gov.

The surrounding environment in condensed phases, such as polymers, liquid crystals, or self-assembled monolayers, can introduce steric hindrance and affect molecular packing, which can impact the isomerization efficiency and kinetics rsc.orgmdpi.com. Steric hindrance can slow down isomerization and decrease the quantum yield rsc.org. Surface interactions can also cause deactivation of trans-to-cis isomerization rsc.org. The polarity of the solvent can also influence the position of the S₂ absorption peak, affecting the efficiency of photoisomerization at specific wavelengths rsc.org.

The stability of the cis isomer and its thermal relaxation rate are also significantly affected by the solvent and environment. Polar protic solvents, such as water, can influence the thermal relaxation pathway, especially for azobenzenes with specific substituents that can participate in hydrogen bonding or tautomerization rsc.org.

Condensed Phase Isomerization Challenges

While the photoisomerization of this compound is well-understood in the gas phase and dilute solutions, it faces unique challenges in condensed matter systems. rsc.orgresearchgate.net In these environments, additional complexities arise due to factors such as electronic quenching, exciton (B1674681) formation, and steric considerations. rsc.org The behavior of this compound in condensed systems cannot be simply predicted by summing the properties of individual molecules, presenting a multi-scale or many-body problem. rsc.org

In densely packed environments, such as self-assembled monolayers (SAMs), the photoisomerization of this compound can be suppressed. unipi.itacs.orgacs.org This suppression is attributed to reasons including steric hindrance and electronic quenching, potentially through exciton coupling. unipi.itacs.orgacs.orgresearchgate.net Studies using nonadiabatic molecular dynamics simulations have shown that while the trans → cis quantum yield for an isolated this compound dimer is similar to that of a monomer, it is significantly reduced in a sterically constrained environment mimicking a SAM. unipi.itacs.orgacs.org This suggests that steric effects can be a primary reason for the suppressed switching in densely packed monolayers. acs.org

The local environment in condensed phases, such as within RNA structures, can also significantly impact isomerization dynamics. For instance, trans-to-cis isomerization of this compound covalently attached to RNA has been observed to slow down significantly (to a timescale of ~10-15 picoseconds) compared to the gas phase (500 femtoseconds), with a reduced quantum yield. rsc.org Conversely, the cis-to-trans isomerization in this environment remains in the sub-picosecond regime. rsc.org

The mechanism of trans-cis photoisomerization in condensed phases, particularly in organic solvents, differs from that in vacuum. claudiozannoni.itresearchgate.net While the torsional mechanism is prevalent in vacuum, a mixed torsional-inversion pathway becomes more significant in solvents. claudiozannoni.itresearchgate.net Pure inversion and pure torsional pathways appear to be hindered by steric interactions with the solvent. claudiozannoni.it

Role of Steric and Electronic Interactions

Steric effects play a crucial role in the isomerization of this compound, particularly in condensed phases. rsc.org The influence of sterics can be observed by studying dilute systems with increasing hindrance from the surrounding medium. rsc.org Moving from the gas phase to the solution state, the concerted inversion pathway becomes the dominant isomerization mechanism. rsc.org While Z to E isomerization is minimally affected by this change, E to Z isomerization is notably slowed in liquid compared to the gas phase. rsc.org

In SAMs, steric hindrance contributes significantly to the suppression of photoisomerization. unipi.itacs.orgacs.org Mixed SAMs containing this compound and alkane thiols have been used to investigate these effects. acs.org In contrast to 100% this compound SAMs where tight packing prevents photoisomerization, reversible switching is observed in mixed SAMs with the inclusion of alkane thiol spacers. acs.org

Electronic interactions also influence this compound photochemistry. Surface interactions, particularly relevant in SAMs and systems where azobenzenes are adsorbed to a surface, can cause deactivation of trans to cis isomerization. rsc.org The extent of this effect depends on the specific surface and can be mitigated by using bulky spacer groups. rsc.org Planar adsorption of this compound on surfaces like graphene can lead to changes in excitation energy due to competing mechanisms like substrate polarization and dielectric screening. rsc.org

Electronic effects, such as exciton coupling, have been proposed to hinder this compound isomerization in addition to steric effects. researchgate.net Exciton states, which can arise as delocalized states in molecular aggregates, can impact the photoisomerization dynamics. researchgate.net Studies have highlighted the dominance of steric hindrance in reducing the quantum yield of trans→cis this compound isomerization in tightly packed aggregates, although the role of exciton dynamics and transfer is also a subject of investigation. researchgate.net

Substituents on the this compound ring system can also influence isomerization properties and absorption wavelengths through electronic effects. researchgate.net For instance, electron-donating groups can alter these characteristics. researchgate.net Research explores the role of push-pull electronic effects in regulating properties like reversible adhesion in this compound-based hydrogels, demonstrating that the electronic nature of substituents can influence the isomerization mechanism and resulting material properties. rsc.org

Advanced Synthetic Methodologies and Functionalization Strategies

Classical Synthetic Approaches and Their Mechanistic Aspects

Classical methods for azobenzene (B91143) synthesis typically involve reactions that have been established for a considerable time and often utilize readily available starting materials. These methods provide foundational routes to the this compound core structure.

Azo coupling is a widely used and classic method for synthesizing azobenzenes, particularly substituted derivatives. bilpubgroup.comresearchgate.netrsc.orgresearchgate.net This reaction involves the electrophilic aromatic substitution (SEAr) of a diazonium salt with an electron-rich aromatic compound, often a phenol (B47542) or aniline (B41778) derivative. nih.govmdpi.comwikipedia.org

The mechanism generally begins with the diazotization of a primary aromatic amine under acidic conditions in the presence of a nitrosating agent, such as sodium nitrite, to form the highly electrophilic diazonium salt. nih.govmdpi.commaynoothuniversity.ie This step is typically carried out at low temperatures (0-5 °C) due to the instability of diazonium salts at higher temperatures. mdpi.commaynoothuniversity.ie The diazonium salt then reacts with an activated aromatic compound. The electrophilic diazonium cation attacks an electron-rich carbon on the coupling component, usually at the para position if available, or the ortho position if the para position is blocked. wikipedia.org This is followed by proton elimination to restore aromaticity, yielding the azo compound. maynoothuniversity.ie The reaction is typically faster at higher pH, although the initial diazotization requires acidic conditions. mdpi.comwikipedia.org

The general scheme of the azo coupling reaction can be represented as:

Ar-N≡N+ + Ar'-H → Ar-N=N-Ar' + H+

Where Ar-N≡N+ is the diazonium salt and Ar'-H is the electron-rich aromatic compound.

The Mills reaction is another classical method for the synthesis of azobenzenes, particularly useful for accessing unsymmetrical azobenzenes. bilpubgroup.comresearchgate.netrsc.orgmdpi.combeilstein-journals.orgnih.govresearchgate.netmdpi.com This reaction involves the condensation of a nitroso aromatic compound with a primary aromatic amine, typically catalyzed by an acid like acetic acid. bilpubgroup.commdpi.commdpi.com

The proposed mechanism involves the nucleophilic attack of the primary aromatic amine on the nitrogen atom of the nitroso group. mdpi.combeilstein-journals.orgnih.gov This is followed by proton transfer and the elimination of a water molecule, leading to the formation of the azo bond. maynoothuniversity.ie While generally efficient and high-yielding, the Mills reaction's applicability can be limited by the availability and synthesis of the required nitrosoaryl derivatives, which are often prepared by the oxidation of hydroxylamines and can be prone to over-oxidation. maynoothuniversity.ie

The general reaction can be depicted as:

Ar-NO + Ar'-NH2 → Ar-N=N-Ar' + H2O

Where Ar-NO is the nitroso aromatic compound and Ar'-NH2 is the primary aromatic amine.

The Wallach reaction, also known as the Wallach rearrangement or Wallach transformation, involves the strong acid-catalyzed rearrangement of azoxybenzenes into para-hydroxyazobenzenes. bilpubgroup.comresearchgate.netrsc.orgresearchgate.netmdpi.comwikipedia.orgcdnsciencepub.comcdnsciencepub.com Discovered by Otto Wallach in 1880, this reaction provides a route to azobenzenes with a hydroxyl group substituted on one of the aromatic rings. wikipedia.orgcdnsciencepub.com

The mechanism of the Wallach rearrangement is complex and has been the subject of detailed study. It is generally accepted to involve a dicationic intermediate formed through sequential protonation of the azoxybenzene (B3421426) and elimination of water. wikipedia.orgcdnsciencepub.com The phenolic oxygen in the product is typically derived from the solvent (water) rather than the original azoxy oxygen, as shown by isotopic labeling experiments. wikipedia.org The rearrangement is often carried out in strong sulfuric acid solutions. mdpi.comwikipedia.orgcdnsciencepub.comcdnsciencepub.com While primarily yielding para-hydroxythis compound, ortho-hydroxythis compound and this compound itself can also be formed as byproducts. mdpi.com

The general transformation is:

Ar-N=N(O)-Ar' → Ar-N=N-Ar'-OH

Where Ar-N=N(O)-Ar' represents the azoxybenzene.

The oxidative coupling of anilines is a method for synthesizing symmetrical azobenzenes through the direct oxidation of primary aromatic amines. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govrsc.orgrsc.org This approach offers a more direct route compared to methods requiring pre-functionalized starting materials.

Various oxidizing agents and catalysts have been employed for this transformation, including metal oxides, metal nanoparticles, and organic oxidants. researchgate.netmdpi.comnih.govrsc.org The mechanism can involve single-electron transfer processes leading to the formation of radical cations, followed by N-N coupling and further oxidation to the azo compound. rsc.orgresearchgate.net For instance, the use of heterogeneous manganese oxide catalysts has been reported for the oxidative coupling of anilines, with studies suggesting a single-electron transfer mechanism facilitated by surface defect sites on the catalyst. rsc.org This method can also be applied to the synthesis of unsymmetrical azobenzenes, although selectivity can be a challenge depending on the substrates. researchgate.netmdpi.comrsc.org

A general representation is:

2 Ar-NH2 + [Oxidizing Agent] → Ar-N=N-Ar + 2 H2O

Where Ar-NH2 is the primary aromatic amine.

The reductive dimerization of nitrobenzenes provides another pathway to azobenzenes. researchgate.netmdpi.comnih.govnih.govrsc.org This method involves the reduction of nitro aromatic compounds under specific conditions that favor dimerization rather than complete reduction to the aniline.

The reduction of nitrobenzene (B124822) can proceed through various intermediates, including nitrosobenzene (B162901) and N-phenylhydroxylamine. mdpi.comnih.gov Under basic conditions, the condensation between N-phenylhydroxylamine and nitrosobenzene can occur, leading to the formation of azoxybenzene, which can be further reduced to this compound. mdpi.comnih.gov Different reducing agents and catalytic systems, including metals like palladium, iron, and samarium diiodide, have been explored for this transformation. mdpi.comnih.govnih.govrsc.orgacs.orgresearchgate.net The selectivity towards this compound over other reduction products like aniline or hydrthis compound (B1673438) is crucial and can be influenced by the reaction conditions and catalyst employed. mdpi.comnih.govnih.govrsc.org

The general reaction can be summarized as:

2 Ar-NO2 + [Reducing Agent] → Ar-N=N-Ar

Where Ar-NO2 is the nitro aromatic compound.

Oxidative Coupling of Anilines

Modern and Green Synthetic Methods

In addition to classical routes, significant efforts have been directed towards developing modern and environmentally benign synthetic methods for azobenzenes. These approaches often aim to improve efficiency, reduce waste, and utilize more sustainable reagents and conditions.

Modern methods include catalytic approaches using transition metals or organocatalysts, electrochemical synthesis, photochemical methods, and biocatalytic transformations. mdpi.comrsc.orgnih.govnih.govrsc.orgchemrxiv.orgresearchgate.netresearchgate.net For instance, catalytic oxidative dehydrogenation reactions have been developed for the synthesis of azobenzenes from anilines or hydrazines, sometimes utilizing air as the oxidant and avoiding harsh conditions. mdpi.comrsc.orgchemrxiv.org Electrochemical methods offer an alternative by using electricity as the driving force for redox reactions, allowing for the synthesis of azobenzenes from nitrobenzenes or anilines. mdpi.comnih.govresearchgate.netrsc.orgresearchgate.netmdpi.com Biocatalytic approaches, employing enzymes like laccase, represent a greener alternative for the oxidative coupling of aromatic amines in aqueous media under mild conditions. researchgate.netresearchgate.net Furthermore, novel strategies like the synthesis of azobenzenes from non-aromatic compounds such as cyclohexanones and hydrazine (B178648) using specific alloy nanoparticle catalysts are being explored. chemrxiv.orgchemrxiv.orgacs.org These modern methods often focus on improving functional group tolerance, regioselectivity, and scalability while aligning with principles of green chemistry. researchgate.netmdpi.comacs.orgresearchgate.netnih.govresearchgate.net

Here is a table summarizing some of the synthetic methods:

Synthetic MethodStarting MaterialsKey Reagents/ConditionsSymmetry of ProductNotes
Azo CouplingDiazonium salt, Electron-rich areneAcidic conditions, Low temperature, then basicCan be unsymmetricalWidely used, good yields, but diazonium salts can be unstable. nih.govmdpi.comwikipedia.org
Mills ReactionNitrosoarene, Primary aromatic amineAcid catalyst (e.g., acetic acid)Can be unsymmetricalUseful for unsymmetrical products, requires synthesis of nitrosoarenes. bilpubgroup.commdpi.commaynoothuniversity.ie
Wallach RearrangementAzoxybenzeneStrong acid (e.g., H₂SO₄)Symmetrical (often)Yields para-hydroxyazobenzenes, complex mechanism. mdpi.comwikipedia.orgcdnsciencepub.com
Oxidative Coupling of AnilinesPrimary aromatic amineOxidizing agent, Catalyst (optional)Symmetrical (often)Direct method, can be catalyzed, selectivity challenges for unsymmetrical. mdpi.comnih.govrsc.org
Reductive Dimerization of NitrobenzenesNitrobenzeneReducing agent, Catalyst (optional), Base (often)Symmetrical (often)Requires controlled reduction conditions. mdpi.comnih.govnih.gov
Electrochemical SynthesisNitrobenzene or AnilineElectrodes, ElectrolyteCan be unsymmetricalGreen approach, avoids stoichiometric chemical oxidants/reductants. nih.govresearchgate.netrsc.org
BiocatalysisAromatic amineEnzyme (e.g., laccase), Aqueous mediumSymmetrical (often)Environmentally friendly, mild conditions. researchgate.netresearchgate.net

Catalytic Oxidation of Aromatic Amines

The direct oxidation of aromatic amines is a promising and environmentally favorable method for synthesizing aromatic azo compounds due to the wide availability and structural diversity of the starting materials. mdpi.comnih.gov This strategy overcomes some limitations of traditional methods, such as narrow substrate scope or safety concerns. mdpi.com However, controlling the degree of oxidation can be challenging, as catalytic oxidation of aniline may produce by-products like nitrobenzene and azoxybenzene, depending on the catalyst used. mdpi.comnih.govgoogle.com

Recent research has explored various catalytic systems for this transformation. For instance, copper ions, often in conjunction with palladium salts and oxygen, play a key role in the catalytic cycle for the oxidative coupling of anilines to form azo compounds. mdpi.com One reported method utilizes Cu(OAc)₂ (10 mol %) and PdCl₂ (1 mol %) under air at 100 °C for 8 hours to achieve this coupling. mdpi.com Another approach involves the use of Cu-CeO₂ nanoparticles as a catalyst with H₂O₂ as the oxidant for the selective synthesis of azoxybenzene, though the control of oxidation to specifically yield this compound is a key consideration. mdpi.comnih.govgoogle.com Metal-free methods have also been developed, such as the use of aqueous tert-butyl hydroperoxide and potassium tert-butoxide for the direct oxidation of aromatic amines to azobenzenes in good yields. researchgate.net Additionally, ethyl lactate (B86563) has been employed as a solvent for catalyst-free synthesis of symmetrical and asymmetrical aromatic azo compounds from amines, potentially proceeding via a free radical mechanism or electrophilic oxygen transfer. nih.gov

N-Chlorosuccinimide and Organic Base Mediated Synthesis

A convenient one-step procedure for the synthesis of symmetrical azobenzenes involves the treatment of anilines with N-chlorosuccinimide (NCS) and an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.orgnih.govacs.orgorganic-chemistry.org This method allows a wide range of substituted anilines to participate, yielding corresponding azobenzenes in moderate-to-excellent yields within minutes. nih.govacs.orgnih.govacs.org The reaction is thought to involve an electrophilic chloro-DBU species that facilitates selective N-chlorination/oxidation of the anilines. nih.gov This method has been shown to be effective for rapidly accessing tetra-ortho-substituted this compound analogs in good yields. nih.gov Compared to older methods like oxidation with potassium permanganate (B83412) and copper sulfate, the NCS/DBU method generally provides higher yields and shorter reaction times. nih.govacs.org

Intramolecular Diazotization for Cyclic Azobenzenes

Intramolecular diazotization reactions can be challenging due to steric hindrance and angular tension. mdpi.comnih.gov However, new methods have been reported for the synthesis of novel cyclic azobenzenes. One approach involves using diarylamine as the raw material and employing m-CPBA as the oxidant in a mixed solvent system of acetic acid and dichloromethane. mdpi.comnih.gov This method has led to the discovery of cyclic azobenzenes that function as novel photomolecular switches. mdpi.com Another strategy for synthesizing cyclic azo compounds involves the reductive ring closure of bis-nitro aromatic derivatives, typically using reducing agents like Zn or Pb, to form a cyclic hydrazine, followed by oxidation to form the azo bond. researchgate.net Direct oxidation of a bis-aniline precursor using m-CPBA has also been utilized to obtain cyclic azobenzenes. researchgate.net

Functionalization for Tailored Photoresponse

Functionalization of the this compound core with various substituents allows for precise control over its photophysical properties, including absorption wavelengths, isomerization rates, and thermal stability of the cis isomer. researchgate.netrsc.orgaip.orgaalto.finih.govresearchgate.netresearchgate.netcsic.es

Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of substituents on the this compound core significantly influences its photoresponse. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the fluorescence color of this compound derivatives upon UV exposure, correlating with the electron-donating abilities of the substituents. rsc.orgresearchgate.net These groups affect the energy levels and dipole moments of the trans and cis isomers, which are crucial in determining photochemical properties. rsc.orgresearchgate.net

Studies have shown that EWGs can lower the HOMO and LUMO levels of this compound units, which can stabilize excited electrons and extend the lifetime of excitons in materials. rsc.org For instance, this compound units with a nitro group (an EWG) showed an increase in the relaxation rate constant compared to unsubstituted this compound. rsc.org Conversely, this compound containing an amino group (an EDG) resulted in a higher HOMO level and assisted in charge recombination, increasing the decay rate. rsc.org The position of these substituents also plays a role; incorporating electron-withdrawing units at the meta position relative to the azo group can significantly influence the absorption spectra of both E and Z isomers, while EDGs lead to more subtle changes. researchgate.net Changing the substituted functional group from electron donating to electron withdrawing can result in opposite responses in work function changes upon photoisomerization, demonstrating a direct correlation between work function change and changes in molecular dipole moments. aip.org

Ortho-Substitution Effects on Photophysical Properties

Substitution at the ortho positions relative to the azo bond has a profound impact on the photophysical properties of azobenzenes, particularly influencing the activation wavelength and switching dynamics. rsc.org Ortho-fluorination, for example, can significantly increase the cis-isomer lifetime and separate the n–π* transitions of the trans and cis isomers, enabling efficient bidirectional photoswitching with visible light. rsc.orgnih.gov This separation of absorption bands allows for selective isomerization of each isomer. nih.gov

Combining different ortho-substituents can lead to versatile control over photoswitching properties. rsc.org For instance, combining ortho-fluorination to enhance cis-lifetime with ortho-amination to increase visible-light absorption has been explored. rsc.org While ortho-substituted monoazobenzenes can exhibit photochromic behavior, studies on oligo-ortho-azobenzenes have shown that the absorption spectra are highly influenced by substituents, but some oligo-ortho-azobenzenes may not undergo E → Z isomerization upon UV irradiation. acs.org The structural flexibility of ortho-substituted azobenzenes also contributes to their photophysical properties, allowing them to adopt a range of geometries that can affect absorption bands. researchgate.net

Design of Red-Shifted this compound Derivatives

Designing this compound derivatives that respond to visible or red light is crucial for applications requiring deeper light penetration and reduced phototoxicity, particularly in biological systems. researchgate.netumich.eduumich.eduutoronto.ca Traditionally, trans-to-cis isomerization of this compound is achieved with UV light, while the reverse isomerization occurs thermally or with blue light. wikipedia.orgumich.eduumich.edu The development of bathochromically-shifted (red-shifted) azobenzenes is a key area of research. umich.eduumich.edu

The design of red-shifted this compound derivatives often involves specific substitution patterns, particularly at the ortho positions. Tetra-ortho-fluoroazobenzenes and tetra-ortho-methoxyazobenzenes are examples of structures that lead to red-shifted absorption bands. umich.eduumich.edu A straightforward synthesis of red-shifted azobenzenes can be achieved through ortho-lithiation of aromatic substrates followed by coupling with aryldiazonium salts, allowing access to a diverse panel of substituted azobenzenes, including unsymmetric tetra-ortho-substituted ones. umich.eduumich.edu

Research into tetra-ortho-fluoro-substituted this compound building blocks has shown that while they enable visible-light operation, the introduction of other functional groups can affect their photochemical properties. acs.org However, high photostationary states (PSS) can still be achieved with visible light irradiation (e.g., 530 nm and 430 nm) for these functionalized derivatives. acs.org Computational studies combined with experimental data are used to understand the relationship between substitution patterns and red-shifted properties, aiding the design of new photoswitches with desired characteristics like specific thermal relaxation rates and stability. researchgate.netchemrxiv.org Examples like di-ortho-fluoro di-ortho-chloro (dfdc) this compound and di-ortho-fluoro di-ortho-bromo (dfdb) this compound are being investigated for their red-shifted properties and potential in biological applications. researchgate.netchemrxiv.org

Here is a summary of the effects of different substituents:

Substituent TypePositionEffect on PhotoresponseReference(s)
Electron-Donating Groups (EDG)GeneralModulate fluorescence color, affect energy levels and dipole moments, assist charge recombination. rsc.orgresearchgate.netrsc.org
Electron-Withdrawing Groups (EWG)GeneralModulate fluorescence color, affect energy levels and dipole moments, lower HOMO/LUMO levels, influence absorption spectra. rsc.orgaip.orgresearchgate.netresearchgate.netrsc.org
FluoroOrthoIncrease cis-lifetime, separate n–π* transitions, enable visible-light switching. rsc.orgnih.govacs.org
MethoxyOrthoContribute to red-shifted absorption. umich.eduumich.edu
ChloroOrthoContribute to red-shifted absorption. researchgate.netumich.eduumich.educhemrxiv.org
BromoOrthoCan lead to accelerated photoswitching with deep red light. chemrxiv.org

Synthesis of Multi-Azobenzene Systems

The construction of molecules containing multiple this compound moieties presents synthetic challenges related to controlling the number, position, and connectivity of the this compound units, as well as incorporating other functional groups or structural elements. Various synthetic approaches have been developed to access multi-azobenzene systems, including the oxidative dimerization of aromatic amines and diazonium coupling reactions, although the latter can involve the preparation of explosive or toxic intermediates. sci-hub.se More recent methods aim for milder conditions and broader substrate scope, such as oxidative dimerization using reagents like tert-butyl hypoiodite (B1233010). sci-hub.sethieme-connect.com

This compound Dimers

This compound dimers consist of two this compound units linked together. These dimers can be symmetric or nonsymmetric, depending on whether the two this compound units are identical or different. tandfonline.comscispace.com The linkage is often achieved through flexible spacers, commonly polymethylene chains, or through rigid cores. tandfonline.comjocpr.com

Synthetic strategies for this compound dimers include the alkylation of this compound-containing phenols with dibromoalkanes to introduce flexible spacers. jocpr.com Another approach involves the oxidative dimerization of aromatic amines. sci-hub.sethieme-connect.com For example, a method using tert-butyl hypoiodite (t-BuOI) has been reported for the oxidative dimerization of aromatic amines, allowing access to both symmetrical and unsymmetrical azobenzenes under mild conditions. sci-hub.sethieme-connect.com This method involves treating aromatic amines with t-BuOCl in the presence of NaI. sci-hub.se

Nonsymmetric liquid crystalline dimers containing this compound groups have been synthesized through the alkylation of bromoalkyloxy-substituted this compound derivatives with this compound-containing phenols. tandfonline.comscispace.com These dimers can exhibit liquid crystalline phases such as nematic and smectic A, and their photochromic properties are attributed to the trans-cis isomerization of the this compound units. tandfonline.comscispace.com

Another strategy for creating this compound dimers involves introducing bulky substituent groups to induce a nearly orthogonal arrangement of the two this compound moieties due to steric repulsion. mdpi.com Theoretical calculations have been employed to study the photochemistry of such dimers, investigating the potential energy surface and the possibility of independent or cooperative isomerization of the this compound units. mdpi.com

This compound dimers have also been incorporated into more complex structures, such as this compound-bridged porphyrin nanorings, synthesized via palladium-catalyzed Suzuki-Miyaura coupling reactions. nih.gov In these systems, the this compound linkages in dimers tend to adopt an all-trans conformation. nih.gov

Tripodal C₃-Symmetric Systems

Tripodal C₃-symmetric systems featuring this compound units are characterized by a central core from which three this compound-containing arms extend with C₃ rotational symmetry. This structural design can lead to interesting cooperative effects and distinct photoswitching behaviors.

The synthesis of such systems often involves connecting this compound units to a central core, such as a trisubstituted benzene (B151609) or a heptazine core, through appropriate linkers. researchgate.netresearchgate.netresearchgate.netunits.it For instance, star-shaped multi-azobenzene photoswitches with a central trisubstituted 1,3,5-benzene core have been synthesized using a stepwise approach, often employing palladium-catalyzed Suzuki cross-coupling protocols between a three-directional core and this compound-containing arm moieties. researchgate.netunits.it

Another example involves heptazine core-based C₃-symmetric tripodal molecular systems where this compound units are connected through -NH linkers. researchgate.netresearchgate.net These systems have been studied for their photoswitching characteristics and thermal half-lives of the photoswitched states using techniques like UV-Vis and NMR spectroscopy. researchgate.netresearchgate.net The design of these tripodal systems is crucial in determining their properties, and strategies focusing on electronic decoupling between the this compound units have been explored to ensure efficient and independent isomerization of each photochrome. researchgate.netunits.it

These tripodal structures can exhibit intriguing properties such as reversible sonication-induced gelation and base sensing abilities, supported by computational studies. researchgate.netresearchgate.net

Large this compound Macrocycles

Large this compound macrocycles are cyclic structures containing multiple this compound units within the ring framework. These macrocycles are of interest for applications such as drug delivery systems and components of molecular machines due to their photo-responsive properties and potential to act as functional cavitands. researchgate.nettandfonline.com

The synthesis of large macrocycles is synthetically challenging, requiring sophisticated strategies to control the cyclization process and minimize the formation of linear oligomeric byproducts. tandfonline.comjyu.fi Despite these challenges, the formation of this compound macrocycles featuring up to eight switchable repeating units and containing up to 40 aromatic rings has been detected. researchgate.nettandfonline.comjyu.fi

Synthetic approaches for this compound macrocycles can involve fragment-cyclization methods. researchgate.net The reaction conditions, including the concentration of reactants, the amount of base, reactant addition time, and stirring time, can significantly influence the size distribution of the resulting macrocycles. researchgate.net

Detection and characterization of these large macrocycles are often performed using techniques such as high-resolution mass spectrometry (MS), ion mobility (IM) mass spectrometry, and NMR spectroscopy, including diffusion-ordered spectroscopy (DOSY) NMR. researchgate.nettandfonline.comjyu.fi While MS methods can identify the presence of macrocycles of different sizes, differentiating between various sizes using DOSY NMR may be limited. researchgate.net

The photo-responsive properties of this compound macrocycles, including E-to-Z photoswitching, can be controlled by external stimuli such as light, pH, and temperature. tandfonline.comjyu.fi The size of the macrocycle can potentially influence its ability to encapsulate guest molecules and affect intramolecular distances, which is relevant for applications like molecular wires or machines. tandfonline.com Some synthetic methods aim to avoid the use of expensive or toxic catalysts, utilizing simpler bases like Cs₂CO₃. tandfonline.comjyu.fi The position and nature of substituents on the this compound units within the macrocycle can impact the thermal half-lives of the less stable Z isomers. researchgate.netnih.gov For instance, para-substitution can lead to faster thermal relaxation compared to meta-substitution, and electron-donating groups may result in faster relaxation than electron-withdrawing groups. nih.gov

Computational and Theoretical Investigations of Azobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic distribution and energy levels within azobenzene (B91143), which dictate its optical properties and reactivity. These methods can describe both the ground and excited electronic states involved in photoisomerization.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules, including this compound. DFT calculations have been employed to investigate the electronic structure of this compound and substituted azobenzenes in both their ground and excited states. nih.govacs.org Various DFT functionals have been tested and compared for their accuracy in predicting thermochemical properties and structural parameters of this compound. nih.govmdpi.comaip.org Hybrid DFT methods, such as B3LYP, have shown good results in calculating thermochemical properties. aip.org Time-Dependent Density Functional Theory (TD-DFT) is frequently used to compute the energies of vertical electronic transitions, providing insights into the absorption spectra of this compound and its derivatives. researchgate.net Studies have shown that the choice of functional and basis set in DFT calculations can significantly impact the predicted electronic structure and properties. mdpi.com

Ab Initio Methods for Excited States

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately describing the excited electronic states of this compound. Multiconfigurational ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its extensions like CASPT2, are particularly important for systems like this compound where multiple electronic configurations contribute to the excited states and where dynamic electron correlation is significant. scispace.comnih.gov These methods can provide a more accurate description of the potential energy surfaces and the interactions between different electronic states, which are critical for understanding photoisomerization mechanisms. scispace.comnih.gov Ab initio calculations have been used to determine the electronic excitation energies of this compound and its derivatives, showing good agreement with experimental results for the lowest singlet and triplet states. acs.orgresearchgate.net

Multilevel High-Accuracy Calculations

Multilevel high-accuracy computational methods combine different levels of theory to achieve high accuracy for thermochemical properties and electronic structures. These methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, utilize empirical parameters, extrapolation, and high-level energy calculations. nih.govaip.orgaip.org They have been applied to study this compound and its protonated forms to determine properties like proton affinity and gas-phase basicity. nih.govaip.org Comparing results from these high-accuracy methods with experimental data serves as a benchmark for evaluating the performance of other computational approaches like DFT and MP2. nih.govaip.orgtennessee.eduresearchgate.net Combining DFT for geometry optimizations and relaxed scans with more accurate methods like CASPT2 for energy calculations on the resulting structures can provide a balance between computational cost and accuracy for studying ground state potential energy surfaces of this compound photoswitches. rsc.orgrsc.org

Simulation of Isomerization Pathways and Energy Barriers

Computational simulations are vital for mapping the pathways and determining the energy barriers involved in the trans-cis photoisomerization of this compound. These simulations explore how the molecule's geometry changes during the isomerization process and the energy required for these transformations.

Ground and Excited State Potential Energy Surfaces

The isomerization of this compound occurs on the potential energy surfaces (PESs) of its ground (S₀) and excited electronic states (S₁, S₂, etc.). Computational studies aim to map these surfaces to understand the reaction mechanisms. researchgate.netnih.gov The photoisomerization process involves transitions between these surfaces, often through conical intersections. acs.orgacs.org

In the ground state (S₀), theoretical studies suggest that the inversion pathway, where a nitrogen atom inverts its geometry, is generally preferred, although the rotation pathway around the N=N bond is also possible. acs.orgacs.orguva.nl Electron-donating substituents can increase the isomerization barrier along the inversion pathway, while electron-withdrawing substituents can decrease it. acs.org

Upon excitation to the S₁ (nπ) or S₂ (ππ) excited states, different isomerization mechanisms can become dominant. scispace.comacs.orgacs.org Simulations show that excitation to the S₁ state often leads to isomerization via a rotation mechanism, potentially involving a conical intersection with the ground state. acs.orgacs.orgclaudiozannoni.it Excitation to the higher-energy S₂ (ππ*) state can lead to rapid decay to the S₁ state, followed by isomerization, or potentially open up other pathways like concerted-inversion, particularly in substituted azobenzenes. scispace.comacs.orgacs.org Constructing multidimensional PESs considering relevant coordinates like CNNC torsion and CNN bending angles is crucial for accurately describing the photoisomerization dynamics. acs.orgnih.gov

Conformational Flexibility and Geometrical Influences

The conformational flexibility of this compound, particularly the rotation of the phenyl rings around the N-C bonds and the distortion of the N=N double bond (Ψ dihedral angle), significantly influences its electronic structure and photophysical properties. researchgate.netacs.org Computational studies have shown that even slight alterations in conformation can lead to strong changes in excitation energies. acs.orgacs.org For example, the twisted geometry in some substituted azobenzenes can lead to blue-shifts in n→π* transitions, while imposing a planar geometry can cause significant bathochromic shifts. acs.orgacs.org This highlights that the photophysical properties are determined by both the chemical composition and the molecular conformation. acs.orgacs.org The conformational flexibility is also linked to the breadth of absorption bands, as the molecule can adopt a range of geometries with varying excitation energies. acs.orgchemrxiv.org

Here is a table summarizing some of the computational findings regarding energy barriers and transitions:

Isomerization Pathway (S₀)Preferred MechanismInfluence of Substituents
InversionGenerally preferredElectron-donating increase barrier, electron-withdrawing decrease barrier acs.org
RotationPossible
Electronic TransitionExcited StateDominant Isomerization Mechanism (typically)
n→π* (S₀ → S₁)S₁Rotation acs.orgacs.orgclaudiozannoni.it
π→π* (S₀ → S₂)S₂Decay to S₁ followed by rotation, potentially concerted-inversion scispace.comacs.orgacs.org

Computational studies have provided valuable insights into the complex interplay of electronic structure, molecular geometry, and potential energy surfaces that govern the photoisomerization of this compound, contributing to the rational design of this compound-based materials with tailored properties.

Prediction and Design of Novel this compound Photoswitches

Computational approaches, such as density functional theory (DFT) and time-dependent DFT (TDDFT), have proven successful in reproducing and predicting the excited states of this compound-based compounds, showing good agreement with experimental results. rsc.org This predictive capability is instrumental in the rational design of novel this compound photoswitches with specific and enhanced properties. rsc.orgresearchgate.net

Multi-State Photoswitches

The design of multi-state photoswitches based on this compound units is an active area of computational research. Theoretical studies have explored systems containing multiple this compound units linked to a central core, such as meta-trisazobenzenes (MTA). rsc.org The unique meta-connectivity pattern in MTA can lead to the decoupling of individual this compound subunits, even when they are spatially overlapping. rsc.org This decoupling allows for the potential of individually photo-exciting each this compound branch to trigger ultrafast E → Z isomerization specifically at that branch. rsc.org

Computational studies on this compound dimers have also been conducted to understand the factors governing photoactivated isomerization processes in multi-state systems. researchgate.netmdpi.comnih.gov These studies aim to develop conceptual and computational protocols applicable to generic multi-state photoswitches. researchgate.netmdpi.comnih.gov Theoretical calculations predict that certain this compound dimers can function as double photoswitches, where four metastable isomers can be selectively interconverted using different irradiation sequences. researchgate.netmdpi.com Calculations can predict that each isomer may absorb light of different wavelengths, potentially allowing for selective addressing of specific isomerization processes. mdpi.com

Tunable Photoswitching Properties

Computational design is also employed to tune the photoswitching properties of this compound derivatives, such as their absorption spectra and thermal stability. Substitutions on the benzene (B151609) rings of this compound can significantly modulate its photochemical properties. researchgate.net For instance, introducing electron-withdrawing groups like fluorine at the ortho-position can enhance the thermal stability of the cis isomer and shift the absorption spectrum. nih.gov

Simulations based on molecular dynamics coupled with excitation energy calculations have been used to generate simulated absorption spectra for this compound derivatives, including halide derivatives. researchgate.netmdpi.com These studies have shown that the size of the halide atom can lead to a bathochromic shift in the absorption spectrum. mdpi.com Analysis reveals a correlation between the energy of the molecular orbital where excitation begins and the energy of the highest occupied atomic orbital of the free halide atom, identifying this as a key factor influencing the energy gap and enabling the design of bathochromically shifted variants. mdpi.com

Computational approaches can guide the selection of substitution patterns to achieve desired spectral profiles, such as rendering the absorption of the E isomer overwhelmingly stronger than that of the Z isomer across a broad spectrum, enabling efficient solar E → Z photoisomerization. researchgate.net Computational analysis has also aided the rational design of this compound core structures with improved spectral band separation for applications in photoswitchable DNA ligands. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound molecules and their interactions in various environments, providing insights into processes like photo-induced self-assembly and molecular interactions in condensed systems. researchgate.netmdpi.comacs.orgaalto.fiaip.org

Photo-Induced Self-Assembly Simulations

MD simulations have been used to study the photo-induced self-assembly of this compound-containing molecules. For example, simulations have investigated the influence of light on supramolecular aggregates formed by star-shaped azobenzenes with a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core. mdpi.commdpi.com These simulations can elucidate how light affects the structure and stability of columnar stacks on the molecular scale. mdpi.com Studies have shown that instead of breaking apart, aggregates may develop defects like molecular shifts and reorientations upon light irradiation, leading to a loss of columnar shape. mdpi.com

MD simulations, sometimes combined with molecular mechanics (MM), have also been used to corroborate experimental observations of the photomodulation of self-assembled structures of this compound-hexa-peri-hexabenzocoronene-azobenzene triads at solid-liquid interfaces. acs.orgmpg.de These simulations can validate self-assembly patterns and reveal changes in packing density and molecular orientation upon photoisomerization. acs.orgmpg.de

Simulations have also explored the self-assembly of alkylated this compound molecules at an air-water interface, showing the formation of stable monolayers and phase transformations upon compression. acs.orgacs.org MD simulations can reveal the molecular interactions driving self-assembly, such as the dominance of molecule-molecule hydrogen bonding in the liquid condensed phase. acs.orgacs.org

Molecular Interactions in Condensed Systems

MD simulations are crucial for understanding the molecular interactions of this compound in condensed systems, such as polymers and membranes. Simulations have been used to study the distribution and behavior of water molecules in this compound-polymer thin film systems, which are relevant for humidity sensing applications. aalto.fi These studies can reveal the mechanism of water absorption and bonding, showing that water molecules are mainly attracted by polymer chains and their distribution is influenced by this compound molecules. aalto.fi

Simulations have also investigated the transport properties of this compound-containing membranes, examining the sizes of channels opened by cis and trans this compound isomers and relating these to observed release rates in drug delivery systems. tandfonline.com MD simulations can provide insights into the interfacial properties of these membranes at the molecular level. tandfonline.com

Furthermore, MD simulations have been employed to study the intermolecular interactions within supramolecular aggregates of this compound stars, quantifying the contributions of different non-covalent interactions, such as π-π interactions and hydrogen bonds, to the binding energies and stability of the aggregates. mdpi.comnih.gov These simulations highlight the importance of both π-π stacking and hydrogen bonds in maintaining the columnar arrangement of aggregates. nih.gov Reactive MD simulations have also been developed to model the switching processes of this compound-based monolayers on surfaces, accounting for the collective effects of numerous reaction centers and environmental influences. researchgate.netaip.org

Azobenzene in Smart Materials and Responsive Systems

Photo-Responsive Polymers and Liquid Crystals

The incorporation of azobenzene (B91143) units into polymers and liquid crystals creates materials whose properties can be precisely controlled by light tandfonline.commdpi.comamazon.comcapes.gov.brresearchgate.netrsc.org. This photo-responsiveness allows for dynamic modulation of material behavior.

This compound-Containing Polymer Synthesis and Architecture

This compound can be integrated into polymer structures through various synthetic approaches, including direct polymerization of this compound-containing monomers or post-functionalization of pre-synthesized polymers csic.es. The architecture of the resulting polymer significantly influences its photo-responsive behavior. This compound units can be incorporated into the main chain, side chains, or as end groups of polymers rsc.orgresearchgate.net. Different polymer architectures, such as linear, branched, block copolymers, and supramolecular polymers, have been explored to create photo-responsive systems rsc.orgacs.org. For instance, side-chain this compound polymers are widely studied, where the this compound chromophores are attached to the polymer backbone via a spacer rochester.eduresearchgate.net. The length of this spacer chain can affect the energy difference between the trans and cis states, influencing the switching behavior rochester.edu. Amphiphilic this compound polymers can self-assemble into various nanostructures like micelles and vesicles, whose morphology and properties can be controlled by light-induced isomerization rsc.orgacs.org.

Photo-Induced Phase Transitions in Liquid Crystals

This compound doping or incorporation into liquid crystals (LCs) enables light-induced phase transitions. The rod-like trans isomer of this compound is generally compatible with the ordered structure of LC phases, such as the nematic phase. However, upon UV irradiation, the this compound undergoes isomerization to the bent cis form, which disrupts the molecular packing and reduces the order parameter of the LC system sci-hub.stnih.gov. This disruption can lead to a decrease in the nematic-to-isotropic phase transition temperature (TN-I) of the mixture sci-hub.streading.ac.uk. If the material is held at a temperature near its TN-I, photoisomerization can induce a phase transition from the ordered nematic phase to the disordered isotropic phase sci-hub.streading.ac.uk. This photo-induced phase transition is reversible, with the system returning to the nematic phase upon visible light irradiation or thermal relaxation of the cis isomer nih.gov. The efficiency of this photo-induced phase transition is influenced by factors such as the concentration of this compound, the chemical structure of the this compound derivative, and interactions between the this compound and the host LC molecules sci-hub.streading.ac.uk.

Alignment Modulation in Liquid Crystal Systems

Beyond phase transitions, this compound can also be used to modulate the molecular alignment (director) within liquid crystal systems capes.gov.brfudan.edu.cnresearchgate.netscispace.com. This is often achieved by using photoactive alignment layers containing this compound derivatives rochester.eduresearchgate.netmdpi.com. When exposed to linearly polarized light, this compound molecules in these layers tend to reorient their long axes perpendicular to the polarization direction, a phenomenon known as the Weigert effect nih.govlight-am.com. This reorientation of the this compound molecules on the surface can then direct the alignment of the adjacent bulk LC molecules rochester.edu. By controlling the polarization of the incident light, the alignment of the LC director can be precisely controlled, leading to changes in the optical properties of the LC system, such as birefringence optica.org. This photo-controlled alignment modulation is reversible and can be used in applications like optical switching and data storage researchgate.netscispace.com.

Photo-Controlled Mechanical Effects

This compound-containing materials can exhibit significant mechanical responses when exposed to light, converting light energy directly into mechanical work mdpi.comacs.orgrsc.org. This photomechanical effect is driven by the shape change of the this compound molecule during isomerization.

Light-Deformable Elastomers

This compound elastomers are a class of smart materials that can undergo reversible deformation, such as bending, contraction, or expansion, upon light irradiation mdpi.comaip.orgnih.gov. These elastomers consist of a polymer network with incorporated this compound chromophores mdpi.comaip.org. When the this compound units undergo trans-to-cis isomerization under UV light, the change from a rod-like to a bent shape induces stress within the polymer network, leading to macroscopic deformation mdpi.comaip.orgrsc.org. The direction and magnitude of the deformation can be controlled by the polarization direction of the incident light, particularly in macroscopically isotropic this compound elastomers aip.org. Upon irradiation with visible light or heating, the cis-to-trans relaxation reverses the process, and the elastomer recovers its original shape mdpi.com. The photomechanical response in these materials is influenced by factors such as the network structure, the density of this compound chromophores, and the temperature mdpi.comaip.org. At lower temperatures, photo-expansion due to the free volume requirement of the cis isomer is observed, while at higher temperatures, photo-contraction can occur due to aggregation and crystallization of this compound dipoles acs.orgmcgill.ca.

Macroscopic Mechanical Actuation

The molecular shape change of this compound upon photoisomerization can be amplified to induce macroscopic mechanical deformation in materials such as polymers and liquid crystalline elastomers researchgate.netmdpi.com. This effect, known as photomechanical actuation, allows materials to convert light energy directly into mechanical work researchgate.netmdpi.com.

This compound-containing liquid crystalline elastomers (azo-LCEs) are particularly effective in demonstrating macroscopic actuation. The orientation of this compound molecules within the liquid crystal network allows the collective molecular motion during isomerization to translate into significant changes in the material's shape or volume researchgate.netfudan.edu.cn. For instance, light-induced expansion and contraction have been observed in this compound elastomers mdpi.com. Different deformation modes like bending, twisting, and rolling have been achieved in soft actuators based on photodeformable this compound-containing liquid crystal polymers fudan.edu.cnnih.gov. Research has shown that the photo-induced deformation can be substantial, with reports of large length actuation (up to 38%) in main-chain liquid crystal elastomers containing this compound linkages acs.org. This macroscopic motion holds potential for applications such as light-driven artificial muscles and soft robotics researchgate.net.

Optically Tunable Devices and Applications

The photoisomerization of this compound can be used to reversibly modulate the optical properties of materials, leading to the development of optically tunable devices rsc.orgarxiv.org. This tunability stems from the differences in the spectroscopic and physical properties, such as refractive index, between the trans and cis isomers nih.govaip.org.

This compound-based materials have been explored for their use in molecular electronics and photonics due to their light-switchable properties rsc.orgnih.gov. The photoisomerization can induce changes in the electronic properties of this compound-containing systems, making them suitable for components in molecular devices researchgate.net.

In molecular electronics, the trans to cis isomerization can affect the conductance of single-molecule devices, with the bent cis form potentially altering the molecule's frontier molecular orbitals and energy level alignment with electrodes acs.org. This allows for conductance switching controlled by light acs.org. This compound units embedded in supramolecules have shown potential for developing single-supramolecule optoelectronic devices acs.org.

In photonics, this compound's photoisomerization can be used to control optical signals. For example, this compound derivatives have been used to functionalize optical microresonators, allowing for the optical tuning of their resonant wavelength by inducing refractive index changes upon isomerization arxiv.orgaip.orgaip.org. A decrease in refractive index has been observed upon exposure to blue light, which is amplified in high-quality resonators aip.org.

This compound's photoresponsiveness is also utilized in the development of sensors and actuators rsc.orgresearchgate.net. The light-induced structural changes can be coupled with sensing mechanisms or used to trigger mechanical responses nih.gov.

This compound-containing materials can be designed to exhibit reversible wettability changes upon photoisomerization, which can be used for the optical control of liquid droplet manipulation, a concept relevant to microfluidics and sensing mdpi.com. In actuator applications, the photomechanical effect in this compound polymers and liquid crystal elastomers allows for light-controlled movement and deformation, as discussed in Section 5.2.3 fudan.edu.cnnih.govacs.org. Cholesteric liquid crystal networks containing this compound have been developed as light-responsive structural color actuators that exhibit bending and color changes upon irradiation researchgate.net.

The reversible photoisomerization of this compound makes it highly suitable for optical switching and data storage applications rsc.orgaip.org. By switching between the trans and cis states, the optical properties of a material can be rapidly and reversibly altered .

This compound liquid crystals have been investigated for optical switching and image storage, demonstrating fast optical responses based on the trans-cis photoisomerization which can induce nematic-to-isotropic phase transitions nih.govresearchgate.net. This allows for the recording and retrieval of optical information rsc.org. Devices fabricated using this compound-based ionic liquids have shown promise for optical image storage applications rsc.org. Reversible optical storage has been achieved by exploiting the photoisomerization and subsequent alignment of this compound molecules within a polymer matrix, where the orientation can be controlled by an electric field aip.org.

This compound's photochromic properties enable the creation of optically tunable diffraction gratings researchgate.net. The light-induced changes in refractive index or surface relief structure can be used to modulate the diffraction efficiency and angle rsc.orgmdpi.com.

Diffraction gratings recorded on this compound elastomer films have shown reversible changes in diffraction upon mechanical extension or retraction, demonstrating their potential for mechanically tunable optical devices researchgate.net. Optically tunable two-dimensional gratings have been fabricated in this compound-doped polymer-dispersed liquid crystals, where the diffraction efficiency can be switched reversibly upon light irradiation rsc.org. The diffractive spectrum from these gratings can also be optically tuned rsc.org. In cholesteric liquid crystal gratings doped with this compound, the trans-cis photoisomerization changes the pitch of the helical structure, leading to a shift in the diffraction angle optica.org. Combining optical and electrical effects has allowed for a significant beam steering range optica.org. Photosensitive polymer films containing this compound can develop surface relief gratings upon irradiation with interference patterns, and the diffraction from these gratings can be sensitive to the polarization of light, offering possibilities for controlling beam shape aip.org.

Optical Switching and Reversible Optical Image Storage

Energy Storage Applications

This compound derivatives are being explored for their potential in energy storage applications, particularly in the field of molecular solar thermal (MOST) systems researchgate.nettju.edu.cn. These systems aim to capture solar energy through the photoisomerization of a molecule and store it as chemical potential energy in the metastable isomer tju.edu.cn.

The trans to cis photoisomerization of this compound is an endergonic process, meaning it stores energy tju.edu.cn. This stored energy can then be released as heat upon the reverse cis to trans isomerization, which can be triggered by heat, light, or catalysts tju.edu.cnmdpi.com. This compound-based compounds are being investigated as solar thermal fuels that can capture solar energy and release it on demand tju.edu.cn.

Photosensitive Surfaces and Interfaces

This compound and its derivatives are widely utilized in the creation of photosensitive surfaces and interfaces due to their reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. aip.orgresearchgate.netrsc.org This molecular switching behavior can induce significant changes in the physical and chemical properties of the surface, making them suitable for applications in smart materials and responsive systems. csic.esnih.gov The ability to control surface properties remotely and with high spatial and temporal resolution using light is a key advantage of this compound-modified surfaces. rsc.orgcsic.es These responsive surfaces have attracted attention for diverse applications, including biosensors, intelligent membranes, and microfluidic devices. csic.es The photoisomerization of this compound can lead to changes in surface energy, wettability, and even surface topography. mdpi.com

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) incorporating this compound molecules are a prominent platform for creating photosensitive surfaces. researchgate.netcsic.es SAMs are formed by the spontaneous adsorption of molecules onto a solid surface, resulting in well-ordered molecular films. csic.esfu-berlin.de By incorporating this compound derivatives into SAMs, the photoisomerization of the this compound units can be used to trigger reversible changes in the monolayer's structure and properties. researchgate.netchemrxiv.orgacs.org

The photoisomerization of this compound within SAMs can be influenced by factors such as molecular packing density and steric hindrance. researchgate.netchemrxiv.orgacs.orgnih.gov In densely packed SAMs, the trans-to-cis photoisomerization can be hindered due to limited free volume and steric constraints. researchgate.netchemrxiv.orgacs.org However, by controlling the molecular packing density, for instance, by using bulky substituents or co-adsorbing with inert molecules, efficient photoisomerization can be achieved. chemrxiv.orgacs.orgnih.govaip.org Diluting the this compound moieties within the SAM can enable significant isomerization. fu-berlin.deaip.org

The photoisomerization of this compound in SAMs can lead to measurable changes in surface properties. For example, studies have shown that the work function and surface potential of silicon surfaces modified with this compound-containing SAMs can be reversibly controlled by light illumination. aip.org Attachment of the organic monolayer can increase the work function, and UV light illumination can induce a more pronounced change compared to unmodified surfaces. aip.org The photoisomerization can result in complex kinetics of work function change, with an immediate decrease followed by a slower recovery. aip.org On gold surfaces, reversible work function changes of several tens of meV have been observed upon photoisomerization of the SAM. aip.org

Structural changes within this compound SAMs upon photoisomerization have also been investigated. Atomistic simulations have shown that trans-to-cis photoisomerization can be suppressed in well-ordered, densely packed SAMs due to steric hindrance, but is viable in the presence of defects. researchgate.net Low-density this compound SAMs have been shown to exhibit reversible nanoscale morphological changes, such as the emergence and disappearance of "nanobumps," upon photoisomerization. chemrxiv.orgacs.orgacs.org This behavior is attributed to a combination of molecular packing density and thiolate binding states. chemrxiv.orgacs.orgacs.org

The orientation of this compound moieties within SAMs can also be controlled and affects their optical properties and photoisomerization efficiency. nih.govaip.org In densely packed this compound-alkanethiolate SAMs, the molecules tend to be oriented predominantly upright, while in diluted SAMs, they can orient more parallel to the surface. fu-berlin.denih.govaip.org Excitonic coupling between neighboring chromophores in densely packed SAMs can affect their absorption behavior. nih.govaip.org

Research findings highlight the importance of SAM structure and density in enabling efficient photoisomerization and thus functional surface responses.

Table 1: Effect of this compound SAMs on Surface Properties

Surface TypeThis compound DerivativeLight StimulusObserved ChangeMagnitude of ChangeSource
Silicon4-nitrothis compoundUV lightWork function/Surface potentialca. 250 meV aip.org
GoldThis compound-containingUV/VisibleWork functionSeveral tens of meV aip.org
HOPGNN4A, NN2AUV/VisibleFriction coefficient~0.6 to 2.3 times nih.gov
Polymer (LCN)This compound-containingUV/VisibleContact angle, ModulusReversible acs.orgacs.org
Polymer (Azo-PI)This compound-containingVisibleSurface micropatternsRewritable nih.gov

Note: HOPG stands for Highly Oriented Pyrolytic Graphite (B72142). NN4A is tetra-carboxylic this compound, and NN2A is dicarboxylic this compound. nih.govnih.govfrontiersin.org

Light-Controlled Friction

The photoisomerization of this compound can be harnessed to achieve light-controlled friction at surfaces and interfaces. nih.govacs.orgnih.govresearchgate.net By incorporating this compound into surface coatings or materials, the light-induced conformational changes can alter the surface properties that govern friction, such as surface energy, morphology, and mechanical properties. mdpi.comacs.org

Studies have demonstrated reversible light-controlled friction in various systems. For instance, carboxylic this compound molecular self-assembly layers on highly oriented pyrolytic graphite (HOPG) surfaces have shown excellent reversible friction properties regulated by light. nih.govnih.govfrontiersin.org Different carboxylic this compound compounds, such as tetra-carboxylic this compound (NN4A) and dicarboxylic this compound (NN2A), have been used to construct template networks on HOPG surfaces, and their friction properties were found to change significantly under light control. nih.govnih.govfrontiersin.org The friction coefficients of these layers were observed to change by factors of approximately 0.6 and 2.3 under light control. nih.gov Density functional theory (DFT) simulations have been used to study the relationship between force intensity and friction characteristics under light regulation. nih.govnih.gov The NN2A self-assembled system, in particular, demonstrated a very low friction coefficient, indicating microscale superlubricity. frontiersin.org

This compound-containing polymer networks, such as liquid crystal networks (LCNs), have also shown light-reversible tribological behavior. acs.orgacs.orgfigshare.com In these materials, the photoisomerization of this compound allows for the remote modulation of modulus, wettability, and photothermal effects, which in turn influence friction. acs.orgacs.org For example, the coefficient of friction (COF) of an this compound-containing LCN film was shown to increase upon UV light irradiation and decrease upon visible light irradiation, reflecting changes in surface properties and modulus. acs.org

The ability to regulate friction using light has potential applications in intelligent lubrication, adaptive coatings, and advanced on-surface devices. mdpi.comnih.govnih.govresearchgate.net

Table 2: Examples of Light-Controlled Friction Systems

Material SystemThis compound FormSubstrate/InterfaceLight StimulusFriction ChangeSource
Carboxylic this compound SAMs (NN4A, NN2A)Self-assembled molecular layersHOPGUV/VisibleFriction coefficient change (0.6x to 2.3x) nih.gov
This compound-containing Liquid Crystal Network (LCN)Polymer networkSurface (e.g., steel ball contact)UV/VisibleReversible change in COF (e.g., 0.09 to 0.12) acs.org
This compound oligomers in a photorheological fluidOligomer solutionSliding surfacesUV/Near-infraredFriction coefficient change (up to 3.62 times) researchgate.net
This compound-containing polymer coatingsPolymer filmSurfaceLight gradientSurface topography changes affecting friction mdpi.com

Supramolecular Architectures and Self Assembly of Azobenzene Derivatives

Principles of Azobenzene-Mediated Self-Assembly

Self-assembly involving This compound (B91143) derivatives is driven by a combination of intermolecular interactions and the photo-induced changes in the this compound moiety mdpi.comrsc.orgmdpi.comfrontiersin.orgrsc.orgresearchgate.net. The structural changes upon photoisomerization provide the basis for developing photoresponsive self-assembly systems mdpi.com.

Non-Covalent Interactions in this compound Assemblies

The formation and stability of this compound-based self-assembled structures rely heavily on various non-covalent interactions. These include hydrogen bonding, van der Waals forces, π–π interactions, electrostatic interactions, and halogen bonds mdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.com. For instance, studies on halogenated this compound molecules show that non-covalent intermolecular interactions via halogen bonds can drive self-assemblies with crystalline properties mdpi.com. In other systems, hydrogen bonds and π–π interactions of the this compound unit contribute to the formation of gel networks rsc.org. The cooperative effect of these interactions dictates the self-assembly mechanism and the resulting structures researchgate.netresearchgate.net. The strength and type of non-covalent bonds, influenced by the design of the this compound derivative, impact the photophysical properties and optical response of the material rsc.org.

Photo-Induced Changes in Self-Assembled Structures

The photoisomerization of the this compound group from the rod-like trans to the bent cis form leads to significant changes in molecular shape, size, and dipole moment mdpi.comaip.orgmdpi.com. This molecular-level change can trigger macroscopic effects in self-assembled structures rsc.org. Upon UV irradiation, the trans isomer converts to the cis isomer, which can disrupt existing assemblies or induce the formation of new ones mdpi.comacs.orgrsc.orgresearchgate.net. Conversely, visible light irradiation or thermal relaxation can reverse the process, leading to cis-to-trans isomerization and potential recovery of the original structure herts.ac.ukmdpi.comrsc.orgresearchgate.net. This reversible switching allows for photocontrol over molecular arrangement and the morphology of self-assembled nanostructures rsc.orgmdpi.com. For example, this compound-containing amphiphiles can organize into photo-responsive assemblies due to this isomerization rsc.org. Studies have shown that the position of the this compound group within an amphiphile can significantly influence the self-assembly and photoresponsive behavior rsc.org.

Formation of Photo-Responsive Supramolecular Gels and Micelles

This compound derivatives are key components in the design of photo-responsive supramolecular gels and micelles mdpi.comcsic.esnih.gov. These materials can undergo reversible transitions in response to light irradiation, making them promising for various applications csic.esscispace.com.

Hydrogel Formation and Destruction

This compound-based compounds can self-assemble into network structures, forming hydrogels mdpi.comresearchgate.netnih.govmdpi.com. This gelation often occurs through non-covalent interactions between the this compound derivatives or between the this compound compound and other gel components mdpi.com. Photo-induced isomerization of the this compound units can lead to the destruction or dissolution of the hydrogel. Upon UV irradiation, the trans-to-cis isomerization disrupts the self-assembled network, causing a rapid gel-to-sol transition mdpi.comresearchgate.netcsic.esmdpi.com. This process is often reversible, allowing the gel to reform upon visible light irradiation or thermal relaxation as the cis isomer converts back to the trans form csic.es. Research has demonstrated reversible gel-sol transitions in this compound-containing hydrogels upon alternating UV and visible light irradiation mdpi.comcsic.es. For instance, a new this compound-based amphiphile was shown to self-assemble into fiber mesophases in water, forming a hydrogel that rapidly destructed upon UV irradiation due to trans-to-cis isomerization researchgate.netmdpi.com.

Chaotic Micelle Formation

The photo-induced isomerization of this compound-containing amphiphiles can lead to the formation of unusual micellar structures. One such example is the observation of "chaotic micelles" formed by cis-azobenzene molecules rsc.orgresearchgate.net. This contrasts with the more ordered structures, such as a "monolayer phase," formed by the trans isomer rsc.org. Molecular dynamics simulations suggest that the this compound (-N=N-) group plays a crucial role in the formation of these chaotic micelles, which possess a disordered interior rsc.org. This highlights how the geometric change upon isomerization can drastically alter the self-assembly pathway and the resulting micellar morphology. Photo-responsive micelles based on this compound have been widely studied, with examples showing that UV irradiation can lead to the disaggregation of colloidal particles or trigger the release of encapsulated substances mdpi.comnih.gov.

Stimuli-Responsive Viscoelasticities

The viscoelastic properties of supramolecular assemblies containing this compound can be precisely controlled by light irradiation scispace.comacs.orgfupress.net. The trans-to-cis photoisomerization of this compound derivatives can induce significant changes in the viscosity and elasticity of gels and micellar solutions scispace.comacs.org. For example, worm-like micelles formed by a mixture of a surface-active ionic liquid and an this compound derivative showed a significant increase in viscosity upon UV irradiation, attributed to the trans-to-cis isomerization of the this compound molecule acs.org. This isomerization can alter the packing parameter of the molecules within the micelles, leading to changes in micelle structure (e.g., from worm-like to vesicular) and a drastic decrease or increase in viscosity scispace.comacs.org. These systems can exhibit reversible changes in viscoelasticity in response to alternating UV and visible light, offering potential in applications requiring switchable fluid properties scispace.comfupress.net. Studies have shown that the addition of this compound derivatives to viscoelastic systems can lead to light-triggered changes in rheological behavior, including significant increases in viscosity upon UV irradiation fupress.net.

Supramolecular Chirality in this compound Systems

Supramolecular chirality, which refers to chirality expressed at the supramolecular level through the nonsymmetric arrangement of building blocks via noncovalent interactions, can be effectively introduced and controlled in systems containing photoresponsive this compound groups nih.govresearcher.liferesearchgate.net.

Production of Chiral Structures through Noncovalent Interactions

Supramolecular chiral structures in this compound-containing polymers (Azo-polymers) can be generated by the nonsymmetric arrangement of this compound units driven by noncovalent interactions nih.govresearcher.liferesearchgate.net. These interactions can include hydrogen bonding, pi-pi stacking, van der Waals forces, and host-guest interactions. researchgate.net Chiral molecular components, achiral molecules, or a combination of both can serve as building blocks for constructing supramolecular chirality nih.gov. The self-assembly of this compound derivatives, often incorporated into polymers or amphiphiles, can lead to the formation of chiral aggregates, such as helical structures nih.govresearchgate.netresearchgate.net. For instance, the co-assembly of enantiomers of tartaric acid derivatives with a liquid crystalline block copolymer containing this compound has been shown to produce chiral response films with amplified chirality researchgate.net.

Photo-Control over Supramolecular Organization

The reversible photoisomerization of this compound allows for the dynamic control of the supramolecular organization of this compound moieties within various systems nih.govresearcher.life. This photo-control can lead to light-triggered changes in supramolecular helicity and chiroptical properties nih.gov. UV light and heating-cooling treatments can be used to control supramolecular chirality, which is attributed to the trans-cis-trans isomerization of this compound chromophores nih.gov. Circularly polarized light (CPL) can also be employed to induce and control chirality in achiral this compound-containing polymers, with the photosensitive this compound units acting as an intermediate to transfer chiral information from the CPL to the polymers nih.gov. The structural changes accompanying this compound isomerization, from the planar trans to the bent cis form, can significantly alter the polarity, shape, and size of this compound units, which in turn affects their supramolecular assembly and can be detected by techniques like UV-Vis and circular dichroism (CD) spectroscopies nih.govmdpi.com.

Host-Guest Systems and Confinement Effects

This compound derivatives have been extensively utilized in host-guest systems, where their photoisomerization can be leveraged to control binding and release, and where confinement within host cavities can influence their photoswitching behavior pnas.orgresearchgate.net.

This compound within Metal-Organic Cages

This compound can be encapsulated as a guest molecule within the cavities of molecular cages, including metal-organic cages (MOCs) pnas.orgresearchgate.netrsc.orghw.ac.uk. These cages provide a confined environment that can significantly impact the behavior of the encapsulated this compound pnas.org. For example, flexible, water-soluble coordination cages have been shown to encapsulate structurally diverse azobenzenes pnas.org. In some cases, this compound units have been incorporated as part of the structural linkers of coordination cages, allowing for photo-isomerization within the cage framework itself rsc.orghw.ac.uk. This can lead to light-induced structural changes in the cage, potentially affecting its cavity size and host-guest properties rsc.orghw.ac.uk. Research has explored organic cages incorporating this compound functionality, capable of multiple isomerizations and exhibiting photoswitching behavior in solution hw.ac.uk.

Impact of Confinement on Photoswitching Efficiency

Confinement within host systems, such as MOCs or on nanoparticle surfaces, can have a profound effect on the photoswitching efficiency of this compound pnas.orgnih.govacs.orgrsc.orgacs.org. The requirement for a significant conformational change during trans-to-cis isomerization means that restricted space can hinder this process nih.govacs.org. In many instances, confinement of this compound can lead to a marked decrease in its switchability due to limited conformational freedom nih.govacs.org. However, the design of the confined environment is crucial acs.org. Flexible host cavities that can accommodate the structural changes of this compound upon isomerization are important for efficient switching under confinement pnas.org. Studies on this compound confined on gold nanoparticles of different sizes have shown that decreasing the distance between this compound units, which creates a more crowded environment, decreases photoswitching efficiency nih.govacs.org. Similarly, steric effects on planar gold surfaces have been reported to suppress this compound switching nih.gov. Conversely, successful photoisomerization of this compound within confined spaces can lead to dramatically different behaviors compared to solution, such as modulation of the isomerization rate or guest release nih.gov. Confinement within metal-organic frameworks (MOFs) has been explored as a way to provide conformational freedom for photoswitches in bulk solid materials, and solid-state photoswitching of this compound derivatives has been demonstrated in MOFs rsc.org. However, the effect of MOF confinement on the achievable photostationary state (PSS) can vary depending on the structural properties of the MOF rsc.org.

Nanoparticle Functionalization and Self-Assembly

This compound derivatives are widely used to functionalize nanoparticles, enabling their photo-controlled self-assembly into ordered structures mdpi.comacs.orgrsc.orgacs.orgrsc.orgnih.gov. Functionalizing nanoparticles with photoresponsive this compound groups imparts photo-responsive properties to the resulting nanostructures rsc.org. The structural changes of the this compound photoswitches upon isomerization can induce the self-assembly of these functionalized nanoparticles mdpi.com.

The trans isomer of this compound is planar and has a negligible dipole moment, while the cis isomer is nonplanar and possesses a significant dipole moment (approximately 3 D) mdpi.com. This change in dipole moment and molecular shape upon UV irradiation (for trans-to-cis isomerization) and visible light irradiation (for cis-to-trans isomerization) provides the basis for developing photoresponsive self-assembly systems mdpi.com.

By decorating gold nanoparticles with azobenzenes, photo-controlled directional dynamic self-assembly can be achieved mdpi.com. The increased dipole moment of this compound after trans-to-cis isomerization under UV irradiation can lead to attractive dipole-dipole interactions among the functionalized nanoparticles, driving their self-assembly mdpi.com. When these dipole-dipole forces overcome the repulsions between nanoparticles, ordered structures can form mdpi.com. Computer simulations have shown that the photocontrollable self-assembly of this compound-functionalized nanoparticles can lead to the formation of monodomain smectic morphologies acs.org. Photoisomerization cycles can unlock interdomain links and induce uniaxial orientation of domains acs.org.

Different substituents on the this compound core can impact the photoisomerization wavelength, molecular structure changes, and dipole moment, further allowing for control over the photo-controlled self-assembly process mdpi.com. Orthogonal light-induced self-assembly of nanoparticles has been demonstrated using differently substituted azobenzenes, where the self-assembly of specific nanoparticles can be triggered by different wavelengths of light nih.gov. This allows for selective self-assembly of components within a mixture nih.gov. The reversibility of the this compound photoisomerization endows the self-assembly of nanoparticles with reversibility mdpi.com.

Polymer nanoparticles functionalized with this compound can self-assemble into micellar structures in water and exhibit photo-, pH-, and thermo-responsiveness rsc.org. While UV irradiation might only cause swelling in some cases, the fluorescence intensity of loaded molecules within these nanoparticles can change reversibly upon alternating UV and visible light irradiation, indicating the influence of this compound isomerization on the nanoparticle properties rsc.org.

Photocontrollable Aggregation of Nanoparticles

The photoisomerization of this compound derivatives provides a versatile tool for controlling the aggregation and dispersion of nanoparticles (NPs). By functionalizing the surface of NPs with this compound units, their assembly behavior can be modulated by light irradiation mdpi.comacs.org.

Research has demonstrated the use of this compound-functionalized gold nanoparticles (Au NPs) and silver nanoparticles (Ag NPs) for photocontrollable aggregation mdpi.comresearchgate.netresearchgate.net. The trans-to-cis isomerization of this compound ligands attached to the nanoparticle surface can induce changes in interparticle interactions, leading to aggregation researchgate.netsemanticscholar.org. For instance, the increased dipole moment of the cis isomer can promote attractive dipole-dipole interactions among functionalized NPs, driving their self-assembly into aggregates mdpi.com.

Studies have shown that UV irradiation can trigger the aggregation of polymer-gold hybrid particles in toluene (B28343) dispersion, where the polymer shell is grafted with this compound moieties researchgate.net. The reverse process, dispersion, can often be achieved by visible light irradiation or thermal relaxation, returning the this compound to its trans state mdpi.com.

The extent and nature of nanoparticle aggregation can be influenced by factors such as the concentration of this compound ligands, the length of linkers connecting this compound to the nanoparticle, and the solvent environment mdpi.comresearchgate.netlpnu.ua. For example, Temps et al. explored the aggregation of this compound and alkyl thiol modified Au NPs, finding that the alkyl chain length impacted the assembly mdpi.com.

Photo-controlled aggregation of NPs based on this compound isomerization has been utilized to create dynamically self-assembling structures, such as nanoflasks, which can reversibly trap and release molecules upon light stimulation mdpi.com. This dynamic behavior highlights the potential of this compound-functionalized nanoparticles in applications like controlled release and catalytic processes mdpi.com.

Data from studies on this compound-functionalized nanoparticles often involve monitoring changes in surface plasmon resonance (SPR) bands using UV-Vis spectroscopy, as the aggregation state of metallic nanoparticles affects their optical properties researchgate.netresearchgate.net. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are also commonly used techniques to characterize the size distribution and morphology of the aggregates researchgate.net.

Self-Assembly into Ordered Morphologies

Beyond simple aggregation, this compound derivatives can direct the self-assembly of molecules and nanoparticles into well-defined, ordered morphologies. The photo-induced structural changes of this compound units provide a mechanism to control the formation and transformation of these supramolecular structures mdpi.comrsc.org.

This compound-containing molecules and polymers can self-assemble into various ordered structures, including fibers, spheres, ribbons, vesicles, and liquid crystalline phases mdpi.comrsc.orgmdpi.comsioc-journal.cnrsc.org. The specific morphology formed is influenced by factors such as the molecular design of the this compound derivative, solvent conditions, concentration, and the type of light irradiation mdpi.comrsc.orgmdpi.comrsc.org.

For instance, this compound-functionalized perylene (B46583) bisimide (PBI) derivatives have been shown to exhibit photo-regulated morphological evolution. Studies have demonstrated transitions from fiber-like structures to nanoparticles or spheres upon UV irradiation, attributed to the trans-to-cis isomerization of the this compound units mdpi.com. Reversion to the original or different fibrous structures can be achieved with visible light irradiation mdpi.com.

The incorporation of this compound into peptides and polymers can also lead to photo-controlled self-assembly into ordered nanostructures nih.govaip.orgrsc.org. For example, collagen model peptides functionalized with this compound groups have been shown to self-assemble into triple helices and subsequently into nanofibers or vesicular structures, with these morphologies being disrupted by photo-isomerization rsc.org. This compound-containing molecular brushes have also demonstrated morphology transitions, such as from cylinders to porous nanosheets or compound micelles to pearl-necklaces, upon UV irradiation sioc-journal.cn.

The self-assembly of this compound derivatives can be driven by various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, in addition to the photo-induced changes in dipole moment and molecular shape researchgate.netmdpi.com. The interplay of these forces dictates the resulting supramolecular architecture mdpi.com.

Research utilizing techniques such as atomic force microscopy (AFM), TEM, and X-ray diffraction (XRD) provides insights into the morphology and structural ordering of these this compound-based self-assemblies rsc.orgrsc.orgmdpi.com. For example, AFM images can reveal the formation of fibers or other nanostructures, while XRD can provide information about the packing and order within the assemblies rsc.orgmdpi.com.

Furthermore, the self-assembly of this compound derivatives can be influenced by the nature of the substrate, as seen in studies on this compound molecules adsorbed on surfaces like Au(111), where they can form well-ordered structures that undergo photo-induced changes mdpi.com. The position of the this compound moiety within a molecule can also significantly impact the self-assembly behavior and photoresponsiveness, as observed in studies on azo-surfactants forming lyotropic liquid crystalline phases rsc.org.

The ability to control the formation and transformation of ordered nanostructures using light makes this compound derivatives highly promising for applications in dynamic materials, responsive surfaces, and nanotechnology mdpi.comrsc.orgacs.org.

Here is a table summarizing some research findings on this compound-based self-assembly:

This compound Derivative SystemStimulusObserved Morphological Changes / Assembly BehaviorCharacterization TechniquesSource
This compound-functionalized Gold NanoparticlesUV/Visible LightReversible aggregation/dispersion, formation of nanoflasksUV-Vis, DLS, TEM mdpi.comresearchgate.net
This compound-functionalized Perylene Bisimide DerivativesUV/Visible LightTransition from fibers to nanoparticles/spheres and back to fibersUV-Vis, TEM mdpi.com
This compound-functionalized Collagen Model PeptidesUV LightSelf-assembly into triple helices, nanofibers, vesicles; disruption by photoisomerizationCD, TEM rsc.org
This compound-containing Molecular BrushesUV LightTransitions from cylinder to porous nanosheet, compound micelle to pearl-necklaceTEM sioc-journal.cn
Halogenated this compound Molecule on Au(111) SurfaceUV LightSelf-assembly into ordered structures, photo-induced configurational changesSTM mdpi.com
This compound-Hexa-peri-hexabenzocoronene-Azobenzene TriadsUV/Visible LightPhotomodulation of self-assembled structures into more compact packingsUV-Vis, 1H NMR, STM, MM/MD simulations acs.org
Azo-surfactants with this compound in different positionsUV/Visible LightFormation of different lyotropic liquid crystalline phases, photoresponsive changesSAXS, DSC, Rheology rsc.org
Star-shaped Azobenzenes with Benzene-1,3,5-tricarboxamide (B1221032) coreNo light / LightFormation of one-dimensional columnar aggregates, fibers, spheres, gelsDensity functional theory, Molecular dynamics simulations, TEM mdpi.comresearchgate.net

Biological and Biomedical Applications of Azobenzene

Optogenetics and Chemo-Optogenetics

Optogenetics and chemo-optogenetics utilize light-sensitive molecules to control biological events, particularly in excitable cells like neurons. Azobenzene (B91143) derivatives are prominent tools in this area due to their ability to undergo rapid and reversible conformational changes upon illumination, which can be coupled to modulate the function of biomolecules. rsc.orgmdpi.com

Design of this compound Photoswitches for Biological Systems

The design of this compound photoswitches for biological applications involves tailoring their photochemical properties, water solubility, and specificity towards biological targets. Key considerations include tuning the absorption wavelengths to minimize damage to biological tissues and maximize penetration depth, often shifting towards visible or near-infrared light. mdpi.comacs.orgrug.nlchemrxiv.orgfrontiersin.org Substitutions on the this compound core, such as tetra-ortho-fluoro groups or electron push-pull moieties, can influence the absorption spectrum and the thermal stability of the cis isomer. acs.orgrug.nlresearchgate.net Water solubility is crucial for biological applications, and strategies involve incorporating water-solubilizing groups. acs.orgrug.nlfrontiersin.org Photoswitches can be designed as freely diffusing effectors or for covalent attachment to specific biomolecules, often through reactions with cysteine residues. mdpi.comacs.orgrsc.org

Photo-Control of Ion Channels and Receptors

This compound photoswitches have been successfully employed to achieve optical control over the activity of various ion channels and receptors. This is often achieved by conjugating an this compound moiety to a ligand or a channel blocker, creating a photoswitchable tethered ligand (PTL). rsc.orgnih.govpnas.org Upon photoisomerization, the this compound undergoes a conformational change that alters the interaction of the attached ligand with its binding site, thereby modulating channel or receptor activity. nih.govpnas.orgnih.gov

Examples include the use of this compound-containing molecules to mimic or block the action of neurotransmitters like glutamate (B1630785) or glycine (B1666218). nih.goveneuro.orgpnas.org For instance, maleimide-azobenzene-glutamate (MAG) photoswitches have been designed to covalently bind to genetically engineered glutamate receptors, allowing light to control ionic currents in neurons. nih.govpnas.org Similarly, this compound-nitrazepam derivatives have been shown to block glycine receptors in a UV-dependent manner. eneuro.org Another approach involves directly modifying the ion channel itself with this compound-containing reagents, enabling agonist-independent light-induced gating. pnas.org Research has also demonstrated the optical control of potassium channels using this compound-modified peptides like charybdotoxin. nanion.de

Restoration of Visual Responses in Blind Retina

This compound photoswitches hold promise for restoring visual function in blinding diseases caused by photoreceptor degeneration, such as retinitis pigmentosa and age-related macular degeneration. nih.govretinalphysician.comresearchgate.netmdpi.com In this approach, this compound photoswitches are used to confer light sensitivity onto surviving retinal neurons, particularly retinal ganglion cells (RGCs), which are downstream of the degenerated photoreceptors. nih.govretinalphysician.comresearchgate.net These photoswitches, often voltage-gated ion channel blockers, become active upon light exposure due to this compound photoisomerization. researchgate.net

Studies in blind mice models have shown that intravitreal injection of this compound photoswitches like AAQ (acrylamide-azobenzene-quarternary ammonium) and DENAQ (diethylamine-azobenzene-quarternary ammonium) can restore light-dependent firing of RGCs and visually guided behaviors. retinalphysician.comresearchgate.netmdpi.com The entry of these photoswitches into RGCs appears to be mediated by P2X receptors, which are upregulated in the degenerated retina, allowing for selective photosensitization of these cells. nih.govretinalphysician.com DENAQ, a second-generation photoswitch, exhibits trans to cis photoisomerization with visible light and rapid thermal relaxation. researchgate.netmdpi.com

Two-Photon Excitation (2PE) Methods in Optogenetics

Two-photon excitation (2PE) methods offer advantages for optogenetics, particularly for in vivo applications, due to the use of near-infrared (NIR) light. rsc.orgmdpi.compnas.orgacs.org NIR light scatters less and penetrates deeper into biological tissues compared to the UV or visible light typically used for one-photon excitation of this compound. rsc.orgmdpi.compnas.org This allows for more precise spatiotemporal control of photoswitch activity in thicker samples or living organisms. rsc.orgpnas.orgacs.org

While classical azobenzenes may have low two-photon absorption cross-sections, strategies involving rational design, such as incorporating push-pull substituents or sensitizing antennas, have been employed to enhance their 2PE efficiency. rsc.orgmdpi.comacs.org Research has demonstrated 2PE control of this compound-based photoswitches conjugated to glutamate receptors, enabling the activation of neuronal activity with cellular and subcellular resolution using pulsed NIR illumination. pnas.orgacs.org

Triggered Drug Delivery Systems and Prodrugs

This compound's sensitivity to various stimuli, including light, hypoxia, and specific enzymes, makes it a valuable component in triggered drug delivery systems and the design of prodrugs. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net These systems are designed to release therapeutic agents specifically at a target site in response to a defined trigger, thereby enhancing efficacy and reducing off-target effects. researchgate.netmdpi.com

This compound as Cleavable Linkers for Stimuli-Responsive Release

This compound can function as a cleavable linker, connecting a drug molecule to a carrier or masking its activity until a specific stimulus is encountered. rsc.orgresearchgate.netrsc.org The azo bond (N=N) can be cleaved through reduction, a process that can be triggered by biological stimuli found in specific environments like the colon or solid tumors under hypoxic conditions. rsc.orgresearchgate.netrsc.orgresearchgate.net

In the context of prodrugs, the drug is attached through the azo bond and is released upon the action of enzymes like azoreductase, which are present in the microbial flora of the colon or are upregulated in hypoxic tumor environments. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov This approach is particularly useful for colon-targeted drug delivery, protecting the drug from the harsh environment of the upper gastrointestinal tract and releasing it in the colon for the treatment of diseases like inflammatory bowel disease or colorectal cancer. rsc.orgmdpi.comnih.gov this compound-based linkers are also being explored in antibody-drug conjugates (ADCs) to achieve hypoxia-dependent release of toxic payloads specifically in tumor tissues, aiming to improve the therapeutic window of ADCs. researchgate.netresearchgate.netresearchgate.net

Beyond enzymatic cleavage, this compound linkers can also be designed to be responsive to light, enabling photo-triggered drug release from various nanocarriers such as liposomes or polymeric nanoparticles. researchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netrsc.orgrsc.org The photoisomerization of this compound can induce changes in the permeability or structure of the carrier material, leading to the release of encapsulated drugs. researchgate.netrsc.org

Azoreductase-Responsive Systems

Azoreductases are enzymes capable of cleaving the azo bond (–N=N–) under reducing conditions. These enzymes are found in various biological environments, including the colon and within the hypoxic regions of solid tumors, where reducing conditions are prevalent. rsc.orgrsc.orgthno.orgnih.govmdpi.com By incorporating this compound into drug delivery systems or diagnostic probes, researchers can create materials that are selectively activated in the presence of azoreductase. This enzymatic cleavage triggers a change in the material's properties, such as the release of a therapeutic agent or the activation of a fluorescent signal. rsc.orgrsc.orgmdpi.comacs.org For instance, this compound linkers have been used to design prodrugs that are cleaved by azoreductase in the colon, allowing for targeted drug release in inflammatory bowel disease. mdpi.com Similarly, azoreductase-responsive systems are being explored for targeted therapy in tumors, where elevated levels of these enzymes exist under hypoxic conditions. nih.gov Studies have shown that the electronic substitution pattern on the this compound nuclei can influence their activity towards enzymatically triggered cleavage, with donor/acceptor substitutions showing higher activity. nih.gov

Hypoxia-Responsive Drug Release

Hypoxia, or low oxygen concentration, is a characteristic feature of various pathological conditions, notably within solid tumors. thno.orgacs.orgfrontiersin.org The reducing environment associated with hypoxia, often coupled with the presence of azoreductase enzymes, facilitates the reductive cleavage of the this compound azo bond. researchgate.netthno.orgfrontiersin.org This property is leveraged to design drug delivery systems that selectively release their cargo in hypoxic tissues. thno.orgacs.orgfrontiersin.org this compound can be incorporated into polymers, nanoparticles, or prodrug conjugates, acting as a linker or a structural component that is stable in normoxic (normal oxygen) conditions but undergoes cleavage under hypoxia. thno.orgacs.orgnih.govrsc.org This cleavage leads to the disassembly of nanocarriers or the release of the conjugated drug, thereby increasing the drug concentration specifically at the hypoxic site and potentially reducing systemic toxicity. thno.orgnih.govrsc.org Examples include this compound-based nanoparticles and drug-drug conjugates designed for targeted cancer therapy under hypoxic tumor microenvironments. thno.orgrsc.org

pH-Sensitive and Light-Controlled Release Mechanisms

This compound's photoisomerization property, transitioning between the trans and cis isomers upon irradiation with specific wavelengths of light, can be utilized for controlled release. researchgate.netherts.ac.ukrsc.orgnih.govnih.gov The trans isomer is generally more planar and less polar than the bent and more polar cis isomer. rsc.orgnih.govpreprints.org This change in polarity and shape can be used to alter the properties of materials, such as polymers or nanoparticles, leading to the release of encapsulated cargo. nih.govnih.govnih.gov UV light typically induces the trans to cis isomerization, while visible light or thermal relaxation can revert the cis isomer back to trans. researchgate.netrsc.org This allows for on-demand drug release with spatial and temporal control. nih.govnih.gov

Furthermore, this compound-containing systems can also exhibit pH sensitivity, often in conjunction with light responsiveness. Changes in pH can affect the ionization state of functional groups within the material, influencing its structure and stability, and thereby modulating drug release. researchgate.net Combining pH sensitivity with light control allows for the design of multi-responsive systems that can be triggered by specific environmental cues. researchgate.net For example, some micellar systems incorporating this compound have demonstrated both pH- and light-sensitive drug release capabilities. researchgate.net

Self-Immolative Systems in Polymer Chemistry

Self-immolative polymers (SIPs) are a class of polymers that undergo rapid depolymerization from end to end upon cleavage of a specific endcap or backbone linkage. annualreviews.org this compound can be incorporated into the backbone or side chains of polymers as a cleavable linker. rsc.orgrsc.orgresearchgate.net When the this compound unit is cleaved by a specific stimulus, such as azoreductase under hypoxic conditions, it triggers a cascade of elimination reactions that lead to the complete breakdown of the polymer chain. rsc.orgrsc.orgresearchgate.net This self-immolative property is particularly useful in drug delivery, where the polymer can encapsulate or be conjugated to a drug, and its degradation in response to a biological trigger releases the therapeutic cargo. researchgate.net This mechanism allows for amplified responses to stimuli and can be tuned by modifying the this compound structure or the polymer design. nih.govannualreviews.org

Micellar Nanoparticle Assembly and Disassembly for Cargo Release

This compound's ability to undergo stimulus-induced changes in polarity and shape makes it valuable for controlling the assembly and disassembly of micellar nanoparticles. rsc.orgrsc.orgnih.govpreprints.org Amphiphilic molecules containing this compound can self-assemble into micelles in aqueous solutions, with the hydrophobic this compound units forming the core and hydrophilic segments forming the shell. rsc.orgnih.gov Stimuli such as light or the presence of azoreductase can induce the cleavage or isomerization of the this compound units, altering the hydrophilic-hydrophobic balance of the amphiphilic molecules. rsc.orgnih.govpreprints.org This change can lead to the disruption or disassembly of the micellar structure, triggering the release of encapsulated cargo, such as drugs or imaging agents. rsc.orgrsc.orgnih.govrsc.orgnih.gov This controlled assembly and disassembly mechanism allows for targeted delivery and release in response to specific biological cues. rsc.orgrsc.orgnih.gov

Biosensors and Bioimaging

This compound compounds are utilized in the development of biosensors and bioimaging agents due to their stimulus-responsive properties that can be linked to detectable signals, particularly fluorescence. researchgate.netacs.orgrsc.orgresearchgate.net

Fluorescent Sensors

This compound can act as a quencher of fluorescence. acs.orgrsc.org By incorporating an this compound unit near a fluorophore, the fluorescence of the system can be suppressed. acs.orgrsc.org Upon encountering a specific biological stimulus, such as azoreductase or a reducing environment, the this compound azo bond is cleaved. acs.orgresearchgate.net This cleavage separates the quencher from the fluorophore, leading to a "turn-on" fluorescence signal. acs.orgresearchgate.net This mechanism is used to design fluorescent biosensors that can detect the presence and activity of specific enzymes or the conditions of the biological microenvironment, such as hypoxia. acs.orgrsc.orgresearchgate.net Examples include this compound-conjugated fluorophores that show a significant increase in fluorescence under hypoxic conditions, allowing for the visualization of hypoxic tissues or cells. acs.orgrsc.org

Control of Enzyme Activities and Protein Function

This compound photoswitches are potent tools for manipulating the biological function of proteins by controlling their activity with light. uzh.chresearchgate.net This can involve changing binding affinities, controlling allostery, or influencing complex biological processes. uzh.chresearchgate.net The rapid photoisomerization of this compound can serve as a trigger for initiating out-of-equilibrium processes in proteins. uzh.chresearchgate.net

Strategies for controlling protein function often involve incorporating this compound photoswitches into the protein structure or designing photoswitchable ligands. rsc.org this compound derivatives can be attached to proteins, either monofunctionally or as bifunctional cross-linkers, to regulate their activity upon illumination. nih.gov Sites for modification are often selected near the substrate binding site, the catalytic center, or critical regions that are sensitive to conformational changes. nih.gov

Examples include the use of this compound-based amino acids, such as phenylazo-phenylalanine (APhe1), which have been incorporated into peptides and proteins to achieve photocontrol over processes like coiled-coil assembly or enzyme dimerization necessary for catalytic activity. nih.gov Such modifications can alter DNA binding strength or allosterically reduce protein-ligand binding strength. nih.gov

While incorporating this compound into proteins can modulate activity, the extent of change can depend on the protein's structure and the modification site. For instance, modifying α-helices near a DNA binding site in a large protein might result in only small changes in enzyme activity upon illumination, possibly because the mechanical stress from this compound isomerization is insufficient to significantly distort the helix within the complex tertiary structure. nih.gov However, combining this compound photoswitching with time-resolved spectroscopic techniques allows for the observation of biomolecular interactions in real-time, providing insights into how proteins accommodate and adapt to structural changes. uzh.chresearchgate.net

Antimicrobial Applications

The emergence of bacterial resistance has driven research into new antimicrobial molecules, and this compound derivatives have shown promise in this area. mdpi.comencyclopedia.pub

This compound as Antimicrobial Agents

This compound compounds can exhibit intrinsic antimicrobial activity, which is influenced by the type and position of substituents on the aromatic rings. nih.govencyclopedia.pub Studies have shown that the presence of electron-withdrawing groups, particularly halogens like bromine or chlorine, on the aromatic ring of this compound can increase antimicrobial activity. nih.govmdpi.comencyclopedia.pub Di-substituted compounds on the same ring have been found to be more active than mono-halogenated derivatives, with activity further enhanced by a third halogen. mdpi.comencyclopedia.pub

Specific examples of antimicrobial this compound compounds and their activity against various bacterial and fungal species have been reported. For instance, certain azo compounds have shown high activity against Candida albicans, Staphylococcus aureus, and Listeria monocytogenes, in some cases exceeding the activity of well-known natural antibiotics like Resveratrol. mdpi.com this compound compounds containing hydroxyl groups on the aromatic rings have also demonstrated high antibacterial activity, particularly against S. aureus and L. monocytogenes. mdpi.com Nitro-substituted azobenzenes have shown high antimicrobial activity, in some cases superior to antibiotics like erythromycin (B1671065) and amoxicillin (B794) against S. aureus and Candida krusei. nih.gov

The activity can vary between Gram-positive and Gram-negative bacteria, potentially due to differences in cell wall complexity. nih.govencyclopedia.pub

Photo-Control of Antimicrobial Activity

A key advantage of using this compound in antimicrobial applications is the ability to utilize its photoisomerization for selective control of bioactivities. nih.govmdpi.com By coupling an this compound moiety with an antimicrobial molecule, light can be used to spatiotemporally control the antibacterial activity. mdpi.com

In some cases, the cis isomer of an this compound-modified antimicrobial agent shows high activity, while the trans form leads to a decrease in activity. mdpi.com Conversely, for other compounds, the trans isomer has displayed more potent antimicrobial activity than the cis isomer. uliege.be This highlights that the photo-controlled activity is dependent on the specific structure of the this compound derivative and the linked antimicrobial agent. encyclopedia.pubmdpi.com

The ability to switch antimicrobial activity with light offers opportunities for photopharmacology, allowing for potential localized activation of drugs and fine-tuning of antibacterial effects. mdpi.comnih.gov

Impact on Bacterial Cell Membrane Permeability

Changes in the dipole moment and shape of this compound compounds following isomerization can induce specific perturbations in biological media, including the permeability of bacterial cell membranes. nih.govencyclopedia.pub This interaction with the bacterial cell membrane is a known mechanism of action for some azo compounds. uliege.be

Studies have investigated how this compound derivatives, particularly cationic amphiphiles, interact with bacterial membrane lipids. uliege.be The membrane permeabilizing effect of certain trans this compound derivatives has been shown to be greater than that of their cis counterparts. uliege.be Investigations into the mechanism suggest that lipids like phosphatidylethanolamine (B1630911) in the bacterial plasma membrane may play an important role in the antibacterial activity of some this compound derivatives by influencing their interaction energy with the membrane. uliege.be The complexity of the Gram-negative cell wall, including the presence of lipopolysaccharides, can affect the ability of this compound molecules to reach and permeabilize the inner plasma membrane, potentially leading to lower activity compared to Gram-positive bacteria. uliege.be

Light-triggered membrane permeabilization has been demonstrated using amphiphilic copolymers modified with this compound hydrophobic moieties, where UV or blue light irradiation reversibly switches the polarity of the this compound, controlling the permeabilization of lipid vesicles. researchgate.net

Interaction with Biomolecules

The photoisomerization of this compound and the resulting changes in its conformation and polarity make it a valuable photoswitch for driving functional changes in a variety of biomolecules. nih.govrsc.org

Peptides, Proteins, Nucleic Acids, Lipids, and Carbohydrates

This compound photoswitches have been widely applied to biological systems to drive functional changes in peptides, proteins, nucleic acids, lipids, and carbohydrates. acs.orgnih.govrsc.org

Nucleic Acids: this compound derivatives can be incorporated into nucleic acid structures, such as DNA oligomers. acs.org When incorporated into self-pairing sequences, the trans form of the this compound switch can stabilize hairpin structures, while the cis form can destabilize them. acs.org The distance change between the ends of the two isomers upon switching can contribute to changes in hairpin stability. acs.org this compound linkers with different spacer units between the switch and the nucleic acids have been synthesized, showing that the trans state can lead to very stable hairpin formation. acs.org

Lipids: this compound compounds can interact with lipids, particularly within biological membranes. uliege.be As discussed in the context of antimicrobial applications, this compound derivatives can influence bacterial cell membrane permeability by interacting with membrane lipids like phosphatidylethanolamine. uliege.be Amphiphilic this compound derivatives can assemble with lipids and their photoisomerization can control membrane properties. researchgate.net

Carbohydrates: this compound photoswitches have also been used in conjunction with carbohydrates. For example, trehalose-decorated tetra-fluoro-azobenzene has been shown to remain photoswitchable even after metabolic processing by a mycobacterium. acs.org this compound photoisomerization has been applied to control bacterial growth and biofilm formation using carbohydrate-based surfactants, where the isomerization influences the self-assembly of these amphiphiles. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2272
Resveratrol445154
Erythromycin3167
Amoxicillin3340
Ciprofloxacin2764
Fluconazole3365

Data Tables

Table 1: Examples of Antimicrobial Activity of this compound Compounds

Compound Type/SubstitutionTarget OrganismObserved Activity/MIC RangeSource
Azo compounds with various substituentsC. albicansMIC₀ = 15–30 μg/mL mdpi.com
S. aureusMIC₀ = 20–30 μg/mL mdpi.com
L. monocytogenesMIC₀ = 25–60 μg/mL mdpi.com
S. typhimuriumMIC₀ > 60 μg/mL mdpi.com
P. aeruginosaMIC₀ > 60 μg/mL mdpi.com
This compound with -OH groupsS. aureusMICs₀ up to 8 µg/mL mdpi.com
L. monocytogenesMICs₀ up to 8 µg/mL mdpi.com
Nitro-substituted azobenzenes (meta-NO₂)S. aureusInhibition zone 39 mm nih.gov
Nitro-substituted azobenzenes (ortho-NO₂)C. kruseiInhibition zone 42 mm nih.gov
Azo imidazole (B134444) (C16/C18 alkyl chains)Gram-positive speciesInhibition zone 10–11 mm nih.govencyclopedia.pub
Azo surfactants (ammonium bromide head)S. aureus (trans)MIC = 1 µg/mL encyclopedia.pub
S. aureus (cis)MIC = 4 µg/mL encyclopedia.pub
E. coli (trans)MIC = 8 µg/mL encyclopedia.pub
E. coli (cis)MIC = 16 µg/mL encyclopedia.pub
Azo surfactants (tobramycin head)S. aureus (trans)MIC = 16 µg/mL encyclopedia.pub
S. aureus (cis)MIC = 4 µg/mL encyclopedia.pub
Azofloxacin (ciprofloxacin derivative)E. coliActivity assessed mdpi.com
Tetra-o-fluoro-substituted this compoundE. coliMIC₅₀ = 5 μM (bacteriostasis) mdpi.com
HydrazonesStreptococcus faecalisMIC range 3.91–250 μg/mL researchgate.net
Escherichia coliMIC range 3.91–250 μg/mL researchgate.net
Azo compoundsStreptococcus faecalisMIC range 7.81–250 μg/mL researchgate.net
Enterobacter cloacaeMIC = 3.91 μg/mL researchgate.net
Bis-azo dyes (coumarin-based)B. subtilisInhibition zone > 15 mm sci-hub.se
S. aureusInhibition zone > 15 mm sci-hub.se
S. typhiInhibition zone > 15 mm sci-hub.se
E. coliInhibition zone > 15 mm sci-hub.se

Table 2: Photo-Control of Bacterial Motility by this compound Dyes

This compound DyePhotoexcitation Effect on E. coli SpeedSource
Methyl OrangeIncrease (up to +23%) researchgate.net
Acid Yellow 9Decrease (up to -45%) researchgate.net

7.5.2. Photo-Control of Protein Structure and Function

This compound derivatives have emerged as powerful tools for the photo-control of protein structure and function, offering a non-invasive method to manipulate biological processes with high spatial and temporal precision. The core principle relies on the reversible cis-trans isomerization of the this compound moiety upon irradiation with specific wavelengths of light. This isomerization induces a significant change in the molecule's geometry, which can then be coupled to conformational changes within a protein, thereby modulating its activity or interactions. nih.govresearchgate.netnih.gov

The trans isomer of this compound is typically more stable and possesses a more extended structure, while the cis isomer is less stable and has a bent conformation. researchgate.netnih.gov The transition from trans to cis is usually triggered by UV or near-UV light (around 320-365 nm), while visible light (around 440-450 nm or longer wavelengths depending on substitution) can induce the reverse cis to trans isomerization or thermal relaxation in the dark can also lead back to the trans state. nih.govresearchgate.netrsc.org This light-induced conformational change of the this compound unit, with an end-to-end distance change of approximately 5-18 Å or even up to 23 Å for bis-azobenzene derivatives, can be utilized to drive significant structural rearrangements in conjugated proteins. nih.govnih.gov

Several strategies exist for incorporating this compound photoswitches into proteins. These include:

Direct incorporation into the peptide backbone: Non-natural amino acids containing this compound can be synthesized and incorporated into peptides or proteins during synthesis. acs.orguzh.chresearchgate.net This approach allows for the introduction of a "kink" in the backbone upon trans-to-cis isomerization, directly influencing local or global protein conformation. uzh.ch For instance, this compound-based amino acids like APhe1, APhe2, and APgly have been used to modulate the binding strength of coiled-coil peptides, with the extent of modulation dependent on the specific amino acid structure and the isomerization state. acs.org

Cross-linking different residues: this compound-based cross-linkers can be used to connect two specific amino acid residues within a protein, often cysteine residues due to the reactivity of available linkers. nih.govnih.gov The change in length of the this compound linker upon isomerization can then induce conformational changes in the protein by pulling or pushing the connected regions closer or further apart. nih.gov Bis-azobenzene cross-linkers have been developed to achieve larger end-to-end distance changes (up to ~23 Å) and can be designed to respond to visible light, which is less damaging to biological samples than UV light. nih.govbeilstein-journals.org Studies using bis-azobenzene cross-linkers have shown that the effect on protein secondary structure, such as α-helix content, is dependent on the cross-linking position within the peptide. nih.gov

Ligand switching: this compound can be incorporated into small molecules that bind to proteins as ligands. uzh.chresearchgate.net The light-induced isomerization of the this compound-containing ligand can then alter its binding affinity or induce conformational changes in the protein upon binding, thereby controlling protein activity. uzh.chresearchgate.net This can involve the this compound moiety sterically interfering with the natural binding site in one isomeric state but not the other. uzh.ch

The photo-control of protein structure and function using this compound has been applied to various protein systems, including protein motifs, ion channels, receptors, and enzymes. rsc.org This allows for the light-mediated modulation of diverse biological processes such as changing binding affinities, controlling allostery, and regulating enzymatic activity. uzh.chresearchgate.netresearchgate.netnih.gov

Time-resolved spectroscopic techniques, such as transient UV/Vis and IR spectroscopy, are often employed to study the ultrafast conformational dynamics initiated by this compound photoisomerization within proteins. uzh.chresearchgate.netnih.govepfl.ch These studies can provide insights into the sequence of conformational events and how proteins accommodate and respond to the light-induced structural perturbation. uzh.chresearchgate.netnih.gov For example, studies on cyclic peptides with embedded this compound have shown that the majority of conformational rearrangement occurs within picoseconds after excitation. uzh.ch

Research findings highlight the potential of this compound-based photoswitches for precise control over protein behavior. For instance, incorporating this compound into coiled-coil peptides has shown modulation of their binding strength upon light-induced isomerization. acs.org Another study demonstrated visible light control over the cytolytic activity of a pore-forming protein by attaching an this compound photoswitch, showing differential activity depending on the this compound isomer state induced by green or blue light. acs.org

Interactive Data Table Example (Illustrative, based on search result information):

While detailed numerical data tables with specific measurements across different conditions were not consistently present in the search snippets in a format readily extractable for an interactive table, the search results provide qualitative and some quantitative information about the effects of this compound isomerization on protein properties. Below is an illustrative example of how such data could be presented if available:

Protein SystemThis compound Modification StrategyLight Stimulus (trans -> cis)Light Stimulus (cis -> trans)Observed Effect on Function/StructureKey Finding
Coiled-coil peptide K3Incorporated amino acid (APhe1)UV (340 nm)Dark/ThermalAffected coiled-coil binding strengthBinding strength varied with isomerization state. acs.org
Coiled-coil peptide K3Incorporated amino acid (APgly)UV (340 nm)Dark/ThermalAffected coiled-coil binding strengthMore effective switching between states compared to APhe1. acs.org
Cyclic peptideEmbedded in backboneUVVisibleConformational rearrangementMajority of rearrangement within 50 ps after excitation. uzh.ch
Pore-forming protein FraCAttached cross-linkerBlue light (430 nm)Green light (530 nm)Modulation of cytolytic activityGreen light (cis) led to higher activity than blue light (trans). acs.org
Helical peptidesCross-linked (BPDBS)UV (365 nm)Not specifiedChange in α-helix contentEffect dependent on cross-linking position (increase or decrease in helix). nih.gov
CalmodulinPhotoswitchable click amino acidNot specifiedNot specifiedModulation of conformation and binding functionEnables site-specific photocontrol. nih.gov

The ability of this compound to undergo rapid and reversible photoisomerization makes it a valuable tool for triggering out-of-equilibrium processes in proteins, allowing for the study of protein dynamics and function in real-time. uzh.chresearchgate.netnih.gov The design of this compound-based photoswitches with tailored photochemical properties, such as absorption wavelengths and thermal stability of isomers, is crucial for optimizing their application in diverse biological systems. rsc.orgacs.org

Advanced Characterization Techniques in Azobenzene Research

Spectroscopic Methods for Isomerization Studies

Spectroscopic techniques are indispensable tools for monitoring the photoisomerization of azobenzene (B91143) derivatives in real-time and determining the kinetics and photostationary states of the trans and cis isomers. beilstein-journals.orgresearchgate.net The distinct electronic and vibrational properties of the two isomers allow for their differentiation and quantification using various spectroscopic approaches.

UV-Vis Spectroscopy

UV-Vis spectroscopy is one of the most widely used techniques to study this compound photoisomerization due to the significant differences in the absorption spectra of the trans and cis isomers. nih.govbeilstein-journals.orgresearchgate.netrsc.orgsemanticscholar.org The trans isomer typically exhibits a strong π→π* transition band in the UV region (around 320-360 nm) and a weaker n→π* transition band in the visible region (around 430-450 nm). beilstein-journals.org Upon irradiation with UV light, the trans isomer converts to the cis isomer, which shows a decrease in the intensity of the π→π* band and an increase in the intensity of the n→π* band, often accompanied by a blue-shift of the π→π* band. nih.govbeilstein-journals.orgrsc.orgacs.org Conversely, irradiation with visible light or heating can induce the back isomerization from cis to trans, reversing the changes in the UV-Vis spectrum. nih.govrsc.org

UV-Vis spectroscopy allows for the quantitative determination of the isomer composition in a sample by analyzing the changes in absorbance at specific wavelengths. beilstein-journals.orgacs.org By monitoring the absorbance over time during irradiation, the kinetics of the photoisomerization can be studied, and the photostationary state (PSS) composition, which is a mixture of isomers at equilibrium under constant illumination, can be determined. nih.govbeilstein-journals.orgresearchgate.net Studies have shown that the distribution of isomers at the PSS is dependent on the irradiation wavelength. beilstein-journals.org For instance, irradiation around 340-350 nm, where the ratio of extinction coefficients of trans to cis is high, can result in a high percentage of the cis isomer (>95%). beilstein-journals.org

UV-Vis spectroscopy is also valuable for studying this compound isomerization in various environments, including solutions, thin films, and self-assembled monolayers (SAMs). nih.govsemanticscholar.orgacs.orgacs.org Comparative studies using UV-Vis spectroscopy have revealed that the local environment in SAMs can influence the photoisomerization kinetics compared to molecules in solution. acs.orgacs.org

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for providing detailed structural information about this compound isomers and for quantifying their relative amounts in solution. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comrsc.orguzh.ch The distinct chemical environments of the protons in the trans and cis configurations lead to different chemical shifts in the NMR spectra, allowing for the clear identification and differentiation of the two isomers. nih.govrsc.orgtandfonline.com

By integrating the signals corresponding to the trans and cis isomers in the ¹H NMR spectrum, the molar ratio of the two forms can be determined. nih.gov This is particularly useful for confirming the composition of the photostationary state and for studying the thermal back isomerization from cis to trans. nih.govresearchgate.net NMR studies can provide evidence for the formation of a photostationary state with a high percentage of trans to cis conversion upon light irradiation. nih.gov New sets of signals appearing in the NMR spectra upon UV irradiation can be assigned to the cis isomer. rsc.org

NMR spectroscopy has been employed to study the photoisomerization of this compound derivatives in various contexts, including in solution nih.govrsc.orgresearchgate.netresearchgate.nettandfonline.comrsc.orguzh.chacs.orgrsc.org and when incorporated into more complex structures like polymers or macrocycles. researchgate.nettandfonline.comrsc.orgrsc.org Techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can also provide information about the diffusion behavior of this compound-containing molecules, which can be influenced by their isomerization state and aggregation. tandfonline.comrsc.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that can provide complementary information to IR spectroscopy regarding the structural changes associated with this compound isomerization. researchgate.netrsc.orgresearchgate.net Raman spectroscopy is sensitive to changes in molecular vibrations, and the trans and cis isomers of this compound exhibit characteristic Raman bands that can be used for their identification and study. pku.edu.cn

Surface-enhanced Raman scattering (SERS) has been utilized to study this compound molecules, particularly in self-assembled monolayers on metal surfaces like gold or silver. pku.edu.cnualberta.caucla.eduacs.org SERS can provide enhanced signals, allowing for the characterization of this compound at interfaces and in nanoscale environments. pku.edu.cnucla.eduacs.org Studies using SERS have investigated the vibrational modes of this compound in SAMs and explored the relationship between the SERS effect and the structural nature of the system. pku.edu.cnucla.edu Tip-enhanced Raman spectroscopy (TERS), which combines the spatial resolution of scanning probe microscopy with the chemical sensitivity of Raman spectroscopy, has also been applied to study this compound SAMs, enabling chemical characterization at the nanoscale and providing insights into molecular bending in the presence of an electric field. acs.org

Raman spectroscopy has been used in conjunction with electrochemistry (in situ Raman spectroelectrochemistry) to study chemisorbed this compound monolayers on electrodes, revealing changes in the electronic structure under electrochemical conditions. ualberta.ca

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is another valuable vibrational spectroscopic technique used to characterize this compound and monitor its isomerization. nih.govsemanticscholar.orgresearchgate.netresearchgate.netuzh.chrsc.orgucv.rogeoscienceworld.orgresearchgate.net FTIR spectroscopy probes the vibrational modes of a molecule, and the trans and cis isomers of this compound have distinct IR absorption bands. semanticscholar.org

FTIR analysis can confirm the presence of expected functional groups in this compound derivatives. ucv.ro More importantly, by observing changes in the intensity and position of specific IR bands upon irradiation, the trans to cis photoisomerization and the reverse thermal or photoinduced isomerization can be monitored. semanticscholar.orggeoscienceworld.org For example, characteristic peaks associated with the trans isomer can decrease in intensity upon UV irradiation, while new peaks corresponding to the cis isomer may appear or increase. semanticscholar.org

FTIR spectroscopy has been applied to study this compound isomerization in various states, including in solution, thin films, and when incorporated into polymers or co-crystalline phases. semanticscholar.orggeoscienceworld.orgrsc.org Studies have used FTIR-ATR spectroscopy to measure photoreactions, although it has been noted as relatively unconventional compared to UV-Vis or HPLC for photokinetics studies. researchgate.net

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor conformational changes induced by this compound photoisomerization in chiral molecules, such as peptides or polymers containing this compound units. kit.edunih.gov Changes in the CD spectrum upon irradiation can indicate alterations in the secondary structure or the arrangement of chiral centers influenced by the switching of the this compound moiety. nih.gov

In systems where this compound derivatives are incorporated into nanoporous materials or self-assembled structures, CD spectroscopy can reveal light-induced changes in optical activity related to the selective enrichment of chiral isomers or the induction of chirality in the material upon irradiation with circularly polarized light (CPL). kit.edu CD spectra can show emergent bands upon irradiation with right or left CPL, indicating that the material becomes optically active due to the enrichment of R or S this compound isomers. kit.edu

Microscopic Techniques for Self-Assembly Analysis

Microscopic techniques provide real-space visualization of this compound-containing molecules and their assemblies at surfaces and interfaces, offering insights into the structural organization and light-induced changes in morphology. rsc.orgacs.orgfrontiersin.orgnih.govrsc.org These techniques are crucial for understanding how the molecular switching of this compound translates into macroscopic or mesoscopic structural changes in self-assembled systems.

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are particularly powerful for studying this compound self-assembly and photoinduced effects at the nanoscale. rsc.orgacs.orgfrontiersin.orgrsc.orgmsu.rumpg.deacs.orgpnas.orgresearchgate.netcore.ac.ukresearchgate.netnih.gov

Atomic Force Microscopy (AFM) can be used to image the surface topography of this compound self-assembled layers and films, providing information about their morphology, structure, and the formation of features like fibers or nanodroplets. rsc.orgfrontiersin.orgmsu.ru AFM can also be employed to study light-induced changes in surface relief gratings formed in this compound-containing polymers, revealing changes in depth and shape. nih.govacs.org Furthermore, AFM-based techniques, such as force spectroscopy or bimodal AFM, can probe the mechanical properties of this compound polymers and self-assemblies, including elasticity and viscosity, and how these properties are modulated by light-induced isomerization. frontiersin.orgmpg.denih.gov Single-molecule AFM experiments have been used to characterize the mechanical properties of polythis compound peptides and demonstrate optomechanical operating cycles. mpg.de

Scanning Tunneling Microscopy (STM) provides atomic or molecular resolution imaging of conducting surfaces, making it suitable for studying the self-assembly of this compound molecules on substrates like gold or graphite (B72142). acs.orgfrontiersin.orgacs.orgpnas.orgresearchgate.netcore.ac.ukresearchgate.net STM can reveal the arrangement of this compound molecules in ordered structures, such as monolayers or molecular stripes, and provide insights into molecule-molecule and molecule-substrate interactions. acs.orgacs.orgpnas.orgresearchgate.net Importantly, STM can be used to directly observe the photoinduced isomerization of individual this compound molecules at surfaces and investigate the resulting changes in molecular conformation and packing. pnas.orgresearchgate.netcore.ac.ukresearchgate.net STM studies have shown that this compound molecules can assemble into well-ordered structures in their trans configuration and undergo configurational changes upon UV light exposure. researchgate.net STM can also be used to manipulate individual this compound molecules on surfaces. researchgate.netcore.ac.uk

Combining microscopic techniques with light irradiation allows for the in situ study of light-controlled self-assembly and structural transformations in this compound systems. acs.orgfrontiersin.orgnih.gov For example, STM has been used to monitor the self-assembly of this compound triads at the solid-liquid interface and observe how the assembly can be modulated upon light irradiation. acs.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is valuable for investigating the internal structure, crystallinity, and morphology of this compound assemblies at the nanoscale. TEM studies have been used to characterize the structure of supramolecular assemblies formed by this compound derivatives, such as stacks with bilayered two-dimensional structures and highly ordered lamellar crystal structures . The technique can reveal details about crystal plane distances within these assemblies . TEM has also confirmed the formation of supramolecular nanofibers from this compound-containing amphiphiles researchgate.netscience.gov. Despite its high resolution, TEM imaging of this compound can be challenging due to the material's sensitivity to the electron beam, which can cause decomposition aip.orgresearchgate.net. However, selective area electron diffraction (SAED) patterns obtained using TEM can provide evidence of the highly single crystalline nature of this compound molecular wires aip.orgresearchgate.net. TEM, alongside other techniques like XRD, has been used to investigate structural changes associated with thermochromic transitions in this compound-substituted polydiacetylene assemblies .

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface morphology and topography of this compound films and self-assembled monolayers (SAMs) under various conditions, including in situ aip.orgrsc.orgresearchgate.netscience.govmdpi.comillinois.eduacs.orgmdpi.comresearchgate.netresearchgate.netikifp.edu.pl. AFM provides three-dimensional surface profiles and can reveal features such as crystalline domains, surface roughness, and the formation of aggregates or islands rsc.orgmdpi.comillinois.eduacs.orgresearchgate.net. Studies have shown that the surface morphology and roughness of this compound films can be tuned by varying the molecular structure of this compound derivatives, such as the type and length of spacers attached to the this compound core rsc.org. AFM is particularly useful for observing morphological changes induced by the photoisomerization of this compound. For example, AFM has been used to study the light-triggered surface morphologies of this compound disulfide SAMs on gold, revealing changes in domain structures upon UV and visible light irradiation acs.org. In situ AFM has demonstrated clear morphological differences in Langmuir-Blodgett films containing this compound upon polarized UV illumination illinois.edu. AFM can also provide molecular-resolution images, revealing the arrangement and packing of this compound molecules in highly ordered structures like SAMs, and in some cases, even showing slightly distorted monoclinic crystal structures illinois.edupnas.org. Time-dependent AFM imaging can illustrate the growth mechanisms of this compound SAMs acs.org.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) provides atomic or molecular resolution images of conductive surfaces, making it an invaluable tool for studying the self-assembly, structure, and dynamics of this compound molecules adsorbed on surfaces, particularly metallic substrates like gold acs.orgresearchgate.netpnas.orgaps.orgaip.orgresearchgate.net. STM can reveal the intricate surface structures formed by this compound molecules, including commensurate and incommensurate phases depending on molecular coverage aps.org. It allows for the visualization of individual this compound molecules and their arrangement in ordered arrays pnas.orgresearchgate.net. STM studies have provided insights into the interaction between this compound molecules and the substrate, as well as molecule-molecule interactions, which dictate the observed surface structures aps.org. The technique is capable of resolving the trans and cis isomers of this compound at surfaces and visualizing the trans ↔ cis switching with nanoscale precision pnas.org. STM can also be used to study the dynamics of adsorbed this compound molecules, such as hindered rotation of thiolated this compound on gold surfaces at elevated temperatures aip.org. Bias-dependent STM imaging can provide information about the electronic structure of adsorbed this compound molecules researchgate.net.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a key technique for studying the optical textures and phase transitions of this compound-containing materials, especially those exhibiting liquid crystalline properties researchgate.netresearchgate.netnih.govsci-hub.stmdpi.comacs.orgmdpi.com. POM allows researchers to visualize different liquid crystal phases (e.g., nematic, smectic) based on their characteristic birefringence patterns nih.govmdpi.commdpi.com. By using a hot stage, POM can be used to determine phase transition temperatures, such as crystal-to-liquid crystal, liquid crystal-to-isotropic, and crystal-to-isotropic transitions mdpi.comacs.orgmdpi.com. The photoisomerization of this compound is widely used to induce phase transitions in liquid crystalline systems, and POM is essential for observing and quantifying these light-induced changes. For example, POM has been used to study photoinduced liquid crystal-to-isotropic and crystal-to-isotropic phase transitions in this compound-doped or this compound-functionalized liquid crystals upon UV irradiation nih.govsci-hub.stacs.orgmdpi.com. The technique can reveal the efficiency of these photoinduced transitions and the resulting changes in optical texture nih.govacs.org. POM is often used in conjunction with other thermal analysis techniques like Differential Scanning Calorimetry (DSC) to provide a comprehensive understanding of the thermal and photoresponsive behavior of this compound liquid crystals researchgate.netnih.govmdpi.comacs.orgmdpi.com.

X-ray Diffraction Studies (XRD)

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, crystallinity, and phase behavior of this compound and its derivatives in both powder and thin film forms rsc.orgmdpi.comaip.orgresearchgate.netresearchgate.netresearchgate.netikifp.edu.plnih.govmdpi.comuzh.chmdpi.comiucr.orgroyalsocietypublishing.orgresearchgate.netacs.org. Powder XRD (PXRD) is commonly used to identify crystalline phases and analyze their purity ikifp.edu.pliucr.org. For thin films, grazing-incidence X-ray diffraction (GIXRD) is often employed to probe the crystal structure and orientation rsc.orgresearchgate.net.

XRD studies have confirmed that trans-azobenzene typically crystallizes in a monoclinic phase aip.orgresearchgate.netmdpi.com. XRD patterns provide information on lattice parameters and the arrangement of molecules within the crystal lattice aip.orgresearchgate.netmdpi.com. The technique is crucial for investigating the structural changes associated with thermal or photoinduced phase transitions in this compound-containing materials. For instance, XRD has been used to study the highly ordered lamellar crystal structures in this compound-substituted polydiacetylene assemblies and how these structures change during thermochromic transitions . In liquid crystalline systems, XRD, along with POM and DSC, helps to characterize the different liquid crystal phases and their transitions mdpi.comacs.org.

XRD can also provide insights into the polymorphism of this compound derivatives and how crystal structure influences properties iucr.org. Studies on metal-organic frameworks (MOFs) incorporating this compound linkers have utilized XRD to confirm the successful synthesis of crystalline thin films and to investigate how the inclusion of this compound affects the framework structure mdpi.comresearchgate.net. While conventional XRD focuses on the arrangement of atoms in a crystal, techniques like X-ray photoelectron diffraction (XPD) can be used to study the conformational changes of adsorbed this compound molecules on surfaces, providing sensitivity to the trans-cis isomerization at interfaces uzh.ch. Gas electron diffraction (GED) is another related technique that has been used to refine the geometrical parameters of free this compound molecules in the gas phase mdpi.com.

Challenges and Future Directions in Azobenzene Research

Optimizing Photoswitching Efficiency and Wavelength Response A key challenge in azobenzene (B91143) research is achieving efficient and quantitative bidirectional photoswitching. Spectral overlap between the absorption bands of the E and Z isomers can lead to non-quantitative switching and high background activity in applications, particularly in biological contexts.uni-muenchen.deWhile traditional azobenzenes efficiently photoswitch in the UV/blue-cyan spectral region, this limits their applicability in areas requiring deeper light penetration, such as in live animals and tissues.uni-muenchen.de

Future directions involve chemically tuning the this compound structure to overcome these limitations. Strategies include modifying the this compound molecule at the ortho position, which can influence the energy of the n→π* transition of the isomers and enable switching with visible light. rsc.org Ortho-fluorination, for instance, has been shown to separate the n–π* transitions of the trans and cis isomers, facilitating quantitative and bidirectional photoswitching. rsc.org Introducing electron-withdrawing groups, especially in concert with ortho-F atoms, can enhance the separation of the n→π* transitions. acs.org Research is also focused on achieving efficient photoswitching using visible and near-infrared (NIR) light to improve tissue penetration and minimize damage to biological samples. rsc.orgnih.gov This includes developing red-shifted azobenzenes and optimizing two-photon excitation (TPE) for deeper light penetration and improved spatial resolution in biological systems. rsc.orgchemrxiv.orgspringernature.com Deuteration has also emerged as a strategy to enhance light sensitivity, photoswitch efficiency (higher quantum yield), and kinetics with minimal structural alteration. nih.gov

Enhancing Thermal Stability of Cis-Isomers The cis isomer of this compound is generally metastable and undergoes thermal relaxation back to the more stable trans isomer.beilstein-journals.orgunibo.itThe rate of this thermal relaxation is crucial as it dictates the duration of the light-induced effect, particularly in applications like light-activated drugs.acs.orgEnhancing the thermal stability of the cis-isomer is a significant challenge, especially for applications requiring the cis state to persist for extended periods.

Research is focused on understanding and controlling the factors influencing the thermal cis-to-trans isomerization rate. Theoretical studies explore the reaction mechanisms and the effect of substituents on the energy barrier of this process. acs.orgrsc.org Chemical modifications, such as ortho-substitution, can significantly alter the cis-lifetime. rsc.org For example, ortho-fluorination has been shown to substantially increase the cis-lifetime. rsc.org While electron-withdrawing groups can prolong thermal relaxation, electron-donating functionalities have a more subtle effect. researchgate.net The interaction of this compound with nanomaterials, such as gold nanoparticles, can also influence thermal isomerization rates, although the effect can vary depending on the specific molecular and surface structure. acs.orgresearchgate.net Future work aims to design this compound derivatives with precisely controlled thermal relaxation rates tailored for specific applications. chemrxiv.org

Addressing Tissue Penetration Limitations in Biological Applications A major hurdle for the clinical translation of this compound-based biomedical technologies, particularly those involving photoactivation within the body, is the limited penetration depth of the UV and visible light typically used for this compound isomerization.uni-muenchen.denih.govbrandeis.eduUV light, in particular, has poor tissue penetration and can cause damage to biological components.brandeis.edu

Future directions are heavily focused on developing this compound derivatives that respond to longer wavelengths, such as red and near-infrared (NIR) light, which can penetrate tissue more effectively. nih.govchemrxiv.orgacs.org Two-photon absorption (TPA) is also being explored as a method to enable deeper light penetration and more localized activation in biological systems. rsc.orgspringernature.com Strategies for optimizing this compound photoswitches for efficient two-photon excitation are under investigation. rsc.org Beyond light penetration, challenges include poor control over the release process in drug delivery systems and the need for high concentrations of photoresponsive molecules, which can be expensive and limit medical translation. researchgate.netmdpi.com

Development of Novel this compound Architectures for Specific Functions The versatility of this compound lies in its ability to be incorporated into various molecular and supramolecular architectures to create materials with tailored light-responsive properties.unibo.itcsic.essurajitdhara.inDeveloping novel architectures that amplify the molecular motion of this compound into macroscopic changes or enable specific functions is an active area of research.beilstein-journals.orgnih.gov

Future directions involve the design and synthesis of new this compound-containing polymers, block copolymers, dendrimers, and self-assembled structures. csic.essurajitdhara.in These architectures aim to leverage this compound's photoisomerization to induce changes in material properties such as volume, surface characteristics, and mechanical behavior. csic.esnih.gov Examples include the development of photodeformable liquid crystal polymers for soft actuators and the creation of photosensitive surfaces and membranes for controlled cell adhesion or ion permeability. mdpi.comnih.gov The integration of this compound into complex systems like metal-organic frameworks and hybrid materials with nanoparticles is also being explored to achieve novel functionalities. researchgate.netresearchgate.net

Integration of this compound into Complex Systems and Devices Integrating this compound photoswitches into complex functional systems and devices is crucial for their practical application.unibo.itresearchgate.netThis involves incorporating this compound into existing technologies or developing new device platforms that utilize this compound's unique properties.

Future research is focused on integrating this compound into diverse systems, including chemical sensors, organic transistors, and biomedical devices. researchgate.netmdpi.com This includes developing photoswitchable organic field-effect transistors and utilizing this compound's photoisomerization to control the function of biological systems, such as ion channels and enzymes. researchgate.netbeilstein-journals.orgnih.gov Integration into drug delivery systems, molecular machines, and energy storage devices is also being actively investigated. beilstein-journals.orgresearchgate.netresearchgate.netacs.org Challenges lie in ensuring efficient and reliable photoswitching within the complex environment of a device or biological system and achieving seamless integration without compromising the function of the other components. rsc.org

Multiscale Modeling and Simulation of this compound Systems Understanding and predicting the behavior of this compound-containing systems across different length and time scales is essential for rational design and optimization.d-nb.infomdpi.comMultiscale modeling and simulation approaches are becoming increasingly important tools in this compound research.

Future directions involve developing and refining multiscale simulation techniques that bridge the gap between quantum-mechanical events at the molecular level and the resulting macroscopic phenomena. d-nb.infomdpi.comnih.gov This includes combining ab initio molecular dynamics (QM), classical molecular dynamics (MM), and coarse-grained (CG) simulation techniques. d-nb.info These models are used to study processes such as photoinduced phase transitions in liquid crystals and light-driven mass transport in this compound-containing polymers. d-nb.infonih.govacs.orgacs.org Challenges include developing accurate force fields and coarse-grained models that capture the essential physics of this compound isomerization and its effects on the surrounding material, as well as integrating information from different scales in a physically consistent manner. d-nb.infomdpi.comnih.gov

Clinical Translation of this compound-Based Biomedical Technologies Translating this compound-based biomedical technologies from laboratory research to clinical applications presents a unique set of challenges. While this compound photoswitches offer exciting possibilities in areas like photopharmacology and vision restoration, significant hurdles must be overcome for their adoption in healthcare.researchgate.netresearchgate.netnih.gov

Sustainability and Green Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives is a significant area of research, driven by their diverse applications, particularly as molecular switches and dyes. Traditionally, the synthesis of this compound compounds has involved methods that often utilize harsh conditions, toxic reagents, and large amounts of solvents, leading to significant environmental concerns. Therefore, the development of sustainable and green chemistry approaches for this compound synthesis is a critical challenge and a key future direction in the field.

Recent research has focused on developing more environmentally friendly alternatives, emphasizing atom economy, reduced waste generation, and the use of benign reaction conditions and solvents. One promising approach is the direct oxidation of aromatic amines, which is considered a green and viable method due to the wide availability of the starting materials. nih.gov Using air or molecular oxygen as the terminal oxidant in catalytic systems is particularly attractive from a green chemistry perspective as it is atom-economical and minimizes waste. researchgate.netnih.gov

Transition metal catalysts have shown significant potential in facilitating the aerobic oxidative coupling of anilines to form this compound compounds under mild conditions. nih.govresearchgate.net For example, studies have explored the use of copper acetate (B1210297) mediated by palladium salt for the solvent-free and base-free synthesis of aromatic azo compounds directly from anilines. researchgate.net Copper-catalyzed oxidative dehydrogenative coupling of anilines using oxygen as the oxidant has also been reported as an environmentally friendly method. researchgate.net Inexpensive mesoporous manganese oxide materials have been successfully employed as catalysts with air as the terminal oxidant for the synthesis of diverse symmetrical and unsymmetrical aromatic azo compounds with moderate-to-excellent yields and good reusability. nih.gov

Another area of focus is the development of solvent-free or environmentally friendly solvent-based reactions. The use of biodegradable and environmentally friendly biomass-derived solvents like ethyl lactate (B86563) has been investigated for the catalyst-free synthesis of this compound from aniline (B41778). mdpi.comnih.gov This method utilizes potassium peroxomonosulfate (oxone) as the oxidant and can be conducted at room temperature. mdpi.comnih.gov

Photocatalytic synthesis is another green approach being explored, although challenges such as low quantum efficiency and catalyst recycling rates still need to be addressed. mdpi.comnih.gov Electrocatalytic methods, such as the catalytic use of electrogenerated samarium diiodide (SmI₂) for the reduction of nitrobenzenes into azobenzenes, represent a promising sustainable chemical process that avoids precious metals, bases, and hazardous substances. acs.org

Biocatalysis, utilizing enzymes like laccase for the oxidative coupling of primary aromatic amines in aqueous media under mild conditions, presents an eco-friendly protocol for this compound synthesis. mdpi.comresearchgate.net

Continuous flow synthesis is also gaining traction as a method to improve the sustainability and productivity of this compound production compared to traditional batch methods. acs.orgresearchgate.netvapourtec.com Microreactor technology, combined with immobilized catalysts, offers advantages in terms of selectivity, reduced waste emissions, and enhanced safety for the industrial production of aromatic azo compounds. researchgate.netvapourtec.com

Challenges in sustainable this compound synthesis include improving catalyst efficiency and reusability, developing milder reaction conditions, and expanding the substrate scope of green methods to encompass a wider range of substituted azobenzenes, including asymmetric compounds. mdpi.comacs.org The synthesis of multisubstituted this compound derivatives, in particular, can be challenging due to steric hindrance and electronic effects. researchgate.netacs.org Future directions involve the design of novel heterogeneous catalysts, the exploration of alternative green solvents or solvent-free processes, and the integration of flow chemistry and electrochemical techniques for more efficient and sustainable production. The development of robust and reusable catalysts is crucial for the economic and environmental viability of these green processes. rsc.orgrsc.org

The application of this compound derivatives in areas like solvent-free processing of polymers using light-induced isomerization also highlights the broader impact of this compound chemistry on sustainability. mpg.deacs.orgnih.gov By enabling processing at room temperature without the need for solvents or extensive heating, this approach reduces water pollution and prevents the release of toxic fumes. mpg.de

Here is a summary of some green chemistry approaches for this compound synthesis:

ApproachKey FeaturesAdvantagesChallenges
Direct Oxidation of Aromatic AminesUses air or molecular oxygen as oxidant; often metal-catalyzed.Atom-economical, readily available starting materials. nih.govCatalyst efficiency and selectivity, control of oxidation state. researchgate.netnih.gov
Solvent-Free/Green Solvent SynthesisEliminates or minimizes traditional organic solvents; uses benign solvents.Reduced environmental impact, simplified workup. mdpi.comnih.govresearchgate.netSubstrate solubility, reaction control in the absence of solvent.
PhotocatalysisUtilizes light energy to drive reactions; often heterogeneous catalysts.Mild reaction conditions. mdpi.comoaepublish.comLow quantum efficiency, catalyst recycling. mdpi.comnih.gov
ElectrocatalysisUses electrical energy to drive reactions; often metal-free.Avoids harsh reagents, mild conditions. acs.orgRequires specialized equipment, optimization for different substrates.
BiocatalysisEmploys enzymes as catalysts; often in aqueous media.Mild conditions, high selectivity, environmentally friendly. mdpi.comresearchgate.netEnzyme availability and stability, substrate scope limitations. mdpi.comresearchgate.net
Continuous Flow SynthesisReactions conducted in a continuous stream; often with immobilized catalysts.Improved efficiency, safety, and scalability; reduced waste. acs.orgresearchgate.netvapourtec.comRequires specialized equipment, optimization of flow parameters.

Future research in sustainable this compound synthesis will likely focus on integrating these approaches, developing novel catalytic systems with enhanced activity and stability, and exploring new reaction pathways that minimize waste and energy consumption. The goal is to achieve highly efficient and environmentally benign processes for the production of this compound compounds to meet the growing demand in various technological applications.

Q & A

Basic: What experimental methods are recommended for separating cis- and trans-azobenzene isomers, and how can their purity be validated?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with optimized mobile phase conditions (e.g., acetonitrile/water at pH 9.2) effectively resolves cis- and trans-azobenzene isomers. Validation involves spiked sample recovery tests (91–114% recovery rates) and monitoring retention times (e.g., 2.2 minutes for trans-azobenzene). Quantify purity using UV-Vis spectroscopy at λmax = 320–450 nm, correlating absorption bands with isomer ratios .

Advanced: How can researchers address contradictions in reported photoisomerization quantum yields of azobenzene under varying solvent conditions?

Methodological Answer:
Systematically control variables such as solvent polarity, excitation wavelength, and oxygen content (to prevent side reactions). Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to track isomerization kinetics. Compare results with computational models (e.g., TD-DFT simulations) to reconcile discrepancies. Publish raw data, including solvent dielectric constants and light intensity calibration, to enable cross-lab reproducibility .

Basic: What are the best practices for synthesizing this compound derivatives with functional groups (e.g., carboxy or nitro substituents) for polymer composites?

Methodological Answer:
Employ heterophase polymerization on silica gel surfaces to immobilize functionalized this compound monomers (e.g., 4-methacroyloxy-(4’-carboxy)-azobenzene). Confirm immobilization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and thermogravimetric analysis (10–13% polymer mass fraction in composites). Optimize monomer-to-silica ratios to avoid aggregation .

Advanced: How should researchers design experiments to evaluate this compound’s fatigue resistance in light-driven molecular switches?

Methodological Answer:
Conduct cyclic photoisomerization experiments (≥100 cycles) under controlled UV/Vis irradiation. Monitor degradation via HPLC and NMR to track byproduct formation. Use Arrhenius analysis to model thermal relaxation rates (ΔG‡) and correlate with substituent effects (e.g., electron-withdrawing groups enhance stability). Include error margins for irradiation intensity (±5%) and temperature (±0.1°C) .

Basic: What analytical techniques are critical for characterizing this compound’s thermal relaxation kinetics?

Methodological Answer:
Differential scanning calorimetry (DSC) measures enthalpy changes during cis→trans transitions. Pair with UV-Vis kinetics (1st-order rate constants) at multiple temperatures (e.g., 25–50°C) to calculate activation energy (Ea). Validate with Arrhenius plots (R² > 0.98) and report uncertainties in temperature control (±0.5°C) .

Advanced: How can conflicting data on this compound’s cytotoxicity in biomedical applications be resolved?

Methodological Answer:
Standardize cell culture conditions (e.g., serum-free media to avoid this compound-protein interactions). Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HeLa) with controls for photodegradation products. Use flow cytometry to distinguish apoptosis vs. necrosis mechanisms. Publish full protocols, including cell passage numbers and light exposure durations .

Basic: What precautions are necessary when handling this compound derivatives in photochemical experiments?

Methodological Answer:
Use amber glassware or UV-filtered lighting to prevent unintended isomerization. Conduct reactions under inert atmospheres (N2/Ar) to suppress oxidation. Monitor pH stability (optimum ~9.2 for hydrthis compound derivatives) and include Material Safety Data Sheet (MSDS) compliance for waste disposal .

Advanced: What strategies improve the reproducibility of this compound-based liquid crystal phase transitions in collaborative studies?

Methodological Answer:
Adopt a shared protocol for sample preparation (e.g., annealing temperatures, cooling rates). Use polarized optical microscopy (POM) with calibrated temperature stages (±0.1°C). Cross-validate results via small-angle X-ray scattering (SAXS) to correlate mesophase structures. Share raw DSC thermograms and SAXS profiles in open-access repositories .

Basic: How can researchers quantify this compound’s photoresponsive behavior in thin-film applications?

Methodological Answer:
Measure film thickness via ellipsometry (accuracy ±1 nm) before/after UV exposure. Use atomic force microscopy (AFM) to track surface roughness changes. Calculate isomerization efficiency via UV-Vis absorbance ratios (trans:cis) and correlate with contact angle measurements for hydrophobicity shifts .

Advanced: What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound’s supramolecular assembly?

Methodological Answer:
Apply the FINER criteria:

  • Feasible : Limit scope to 2–3 non-covalent interactions (e.g., H-bonding, π-π stacking).
  • Novel : Compare assembly kinetics of nitro- vs. chloro-substituted derivatives.
  • Ethical : Exclude in vivo testing until cytotoxicity is resolved.
    Use PICO for comparative studies: Population (this compound derivatives), Intervention (UV exposure), Comparison (thermal relaxation), Outcome (assembly stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.